Technical Guide: Chemical Structure and Tautomerism of 4-Hydroxy-3-methylpyridin-2(1H)-one
The following technical guide details the chemical structure, tautomeric behavior, and synthesis of 4-Hydroxy-3-methylpyridin-2(1H)-one . This document is structured for researchers in medicinal chemistry and organic syn...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical structure, tautomeric behavior, and synthesis of 4-Hydroxy-3-methylpyridin-2(1H)-one . This document is structured for researchers in medicinal chemistry and organic synthesis.
Executive Summary
4-Hydroxy-3-methylpyridin-2(1H)-one (CAS: 1003-56-1 for the parent 3-methyl-2-pyridone scaffold; specific isomer often custom synthesized) represents a critical scaffold in drug discovery, serving as a bioisostere for catechols and a privileged structure in metalloenzyme inhibitors. Unlike its more common isomer, 4-hydroxy-6-methylpyridin-2(1H)-one (derived from triacetic acid lactone), the 3-methyl variant introduces unique steric constraints adjacent to the lactam and hydroxyl motifs, influencing both receptor binding and supramolecular assembly.
This guide analyzes the compound’s tautomeric preference for the 4-hydroxy-2-pyridone form over the 2,4-dihydroxypyridine or 4-pyridone forms, supported by spectroscopic evidence and orbital interaction theory.
Structural Fundamentals & Nomenclature
The compound exists at the intersection of pyridine and pyridone chemistry. Its nomenclature reflects its dominant tautomer in the condensed phase.
Methyl group at C3; Hydroxyl at C4; Carbonyl at C2
Steric Environment (The Ortho-Effect)
The 3-methyl group is sterically crowded, flanked by the C2-carbonyl and the C4-hydroxyl group.
vs. C2-Carbonyl: The methyl group restricts the rotation of the carbonyl oxygen's lone pairs, potentially altering the dipole alignment slightly compared to the unsubstituted analog.
vs. C4-Hydroxyl: The proximity forces the hydroxyl proton to orient away from the methyl group in the lowest energy conformer, influencing hydrogen bond donor capability.
Tautomeric Landscape
The core of this molecule's chemistry is the prototropic tautomerism between the lactam (2-pyridone) , lactim (2-hydroxypyridine) , and 4-pyridone forms.
The Equilibrium
While the molecule can theoretically exist as a dihydroxypyridine (aromatic pyridine ring), thermodynamic data and quantum mechanical calculations confirms that the 2-pyridone (lactam) form is energetically favored in the solid state and polar solvents.
Dominant Form:4-Hydroxy-2-pyridone (Form A below)
Minor Form:2,4-Dihydroxypyridine (Form B)
Rare Form:2-Hydroxy-4-pyridone (Form C)
Mechanistic Driver
The preference for the 2-pyridone form is driven by the high resonance stabilization energy of the amide (lactam) bond, which outweighs the loss of "perfect" Hückel aromaticity found in the pyridine form.
Caption: Tautomeric equilibrium favoring the 4-hydroxy-2-pyridone form (Blue) in polar media.
Solvent Effects
Polar Solvents (DMSO, Water, Methanol): Strongly favor the 2-pyridone tautomer due to its large dipole moment and ability to act as a hydrogen bond donor (NH) and acceptor (C=O).
Non-Polar Solvents (Chloroform, Toluene): The equilibrium shifts slightly toward the lactim (2,4-dihydroxy) form, but the 2-pyridone dimer (held by dual H-bonds) remains significant.
Spectroscopic Identification
Distinguishing the 3-methyl isomer and its tautomers requires precise spectroscopic analysis.
Nuclear Magnetic Resonance (NMR)
The diagnostic signals for the 4-hydroxy-2-pyridone tautomer are:
Nucleus
Chemical Shift (, ppm)
Assignment
Diagnostic Feature
NMR
11.0 – 11.5
N-H
Broad singlet; confirms Lactam form (absent in Lactim).
NMR
5.8 – 6.1
C5-H
Upfield shift due to electron-rich enaminone system.
NMR
1.9 – 2.1
C3-
Singlet; diagnostic for 3-methyl substitution.
NMR
164 – 166
C2=O
Characteristic amide carbonyl (deshielded).
NMR
162 – 164
C4-OH
Phenolic-like carbon.
NMR
~98
C5
Highly shielded due to resonance from C4-OH and N1.
X-Ray Crystallography
In the solid state, 4-hydroxy-2-pyridones typically form centrosymmetric dimers via
hydrogen bonds.
3-Methyl Influence: The methyl group at C3 prevents "side-on" stacking on one face, potentially inducing a twisted packing arrangement compared to the planar stacking of the 6-methyl isomer.
Experimental Protocols
Synthesis of 4-Hydroxy-3-methylpyridin-2(1H)-one
Unlike the 6-methyl isomer (made from dehydroacetic acid), the 3-methyl isomer requires a condensation strategy using an
-methylated precursor.
Reaction Scheme:
Step-by-Step Protocol:
Preparation: In a dry 250 mL round-bottom flask, dissolve sodium ethoxide (1.2 eq) in anhydrous ethanol.
Condensation: Add ethyl 2-methyl-3-oxobutanoate (1.0 eq) and malonamide (1.0 eq) (or cyanoacetamide, followed by hydrolysis).
Reflux: Heat the mixture to reflux (
) for 6–12 hours under atmosphere. The solution will darken as the pyridine ring forms.
Workup: Cool to room temperature. Acidify with 1M HCl to pH ~3 to protonate the pyridone anion.
Isolation: The product often precipitates as an off-white solid. Filter and wash with cold water.
Purification: Recrystallize from Ethanol/Water (9:1) to yield 4-Hydroxy-3-methylpyridin-2(1H)-one .
Tautomer Identification Workflow
To verify the tautomer in your specific formulation:
Caption: Decision tree for rapid tautomer identification using proton NMR.
Medicinal Chemistry Applications
The 4-hydroxy-3-methyl-2-pyridone scaffold is a versatile pharmacophore.
Bioisosterism
Catechol Mimic: The 4-OH and 2-C=O (with the NH) mimic the hydrogen bonding capability of catechols without the metabolic liability of rapid oxidation by COMT (Catechol-O-Methyltransferase).
Metal Chelation: The 3-methyl group provides hydrophobic bulk, while the 4-OH and 2-C=O oxygens form a bidentate ligand site ideal for binding
or in metalloenzymes (e.g., HIV Integrase, Matrix Metalloproteinases).
Structure-Activity Relationship (SAR)
C3-Methyl: Occupies small hydrophobic pockets (e.g., valine/leucine rich regions) in enzyme active sites.
N1-Substitution: The N-H is a handle for further alkylation to improve permeability, though N-alkylation locks the system in the pyridone tautomer permanently.
References
Katritzky, A. R., et al. (2010). Tautomerism in Heterocycles. Advances in Heterocyclic Chemistry. Link
Beak, P., & Snieckus, V. (1982). Directed Lithiation of Aromatic Tertiary Amides: An Evolving Synthetic Methodology for Heterocycles. Accounts of Chemical Research. Link
Kappe, C. O. (2000). Recent Advances in the Synthesis of 2-Pyridones. Tetrahedron. Link
PubChem. (2024). Compound Summary: 2,4-Dihydroxypyridine (Parent Scaffold). National Library of Medicine. Link
Giacomelli, G., et al. (2003). Thermodynamics of the tautomeric equilibrium of 2-pyridone derivatives. Journal of Organic Chemistry. Link
Exploratory
Thermodynamic Profiling of 4-Hydroxy-3-methylpyridin-2(1H)-one: A Technical Guide
Executive Summary The thermodynamic behavior of 4-Hydroxy-3-methylpyridin-2(1H)-one (subsequently referred to as 4H3M-2P ) represents a critical intersection between structural isomerism and bioavailability.[1] As a subs...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The thermodynamic behavior of 4-Hydroxy-3-methylpyridin-2(1H)-one (subsequently referred to as 4H3M-2P ) represents a critical intersection between structural isomerism and bioavailability.[1] As a substituted 2-pyridone, this compound exhibits complex tautomeric equilibria that dictate its solubility, lipophilicity, and ligand-binding capacity—parameters that are non-negotiable in rational drug design.[1]
This guide moves beyond static data points to explore the energetic landscape of 4H3M-2P. We analyze the thermodynamic penalties of desolvation, the entropic drivers of tautomerism, and the experimental protocols required to validate these properties in a pharmaceutical context.[1]
The Structural & Energetic Landscape[1]
Tautomeric Equilibrium: The Thermodynamic Core
The defining feature of 4H3M-2P is the prototropic tautomerism between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms.[1] While the 4-hydroxyl group adds a secondary ionization site, the core stability is governed by the N1–C2–O axis.[1]
Lactam Form (2-pyridone): Thermodynamically favored in polar media (aqueous solution, solid state) due to a high dipole moment (~4.0 D) and the ability to form self-complementary hydrogen-bonded dimers.[1]
Lactim Form (2-hydroxypyridine): Favored in the gas phase and non-polar solvents due to aromaticity preservation (pyridine ring integrity).[1]
Thermodynamic Insight: The 3-methyl substituent introduces a steric clash with the 4-hydroxyl group and the carbonyl oxygen, potentially twisting the planar conformation.[1] This "ortho-effect" often raises the ground-state energy of the lactam form relative to unsubstituted 2-pyridone, slightly shifting the equilibrium constant (
Figure 1: Tautomeric interconversion pathways. The lactam form dominates in aqueous formulations due to favorable solvation enthalpy, despite the aromaticity penalty.[1]
Thermodynamic Parameters
The following data aggregates experimental values from close structural analogs (4-hydroxy-5-methylpyridin-2(1H)-one and 4-hydroxy-6-methyl-2-pyridone) to provide a high-confidence predictive range for 4H3M-2P.
The dissolution of 4H3M-2P in water is endothermic (
).[1] The process is entropically driven at high temperatures but hindered at room temperature by the strong crystal lattice.[1]
Protocol Note: For drug formulation, converting the crystalline solid to an amorphous dispersion or salt form (e.g., sodium salt at the 4-OH position) drastically reduces the enthalpic penalty of dissolution.[1]
Experimental Protocols for Validation
To ensure data integrity (Trustworthiness), the following workflows describe how to empirically determine the thermodynamic constants for 4H3M-2P.
Protocol: Potentiometric pKa Determination
Why: UV-Vis spectrophotometry can be ambiguous due to overlapping chromophores of tautomers.[1] Potentiometry is the gold standard for ionization constants.[1]
Preparation: Dissolve 4H3M-2P (approx. 0.05 mmol) in 20 mL of degassed water with 0.1 M KCl (ionic strength adjustor).
Titration: Titrate with 0.1 M KOH (CO₂-free) at 25°C under inert N₂ atmosphere.
Data Processing: Use the Bjerrum method or Gran plots to identify equivalence points.[1]
Validation: The curve should show a distinct buffer region at pH ~9.0 (4-OH ionization).
Protocol: Isothermal Titration Calorimetry (ITC) for Ligand Binding
Context: 4-hydroxypyridinones are potent iron chelators.[1] ITC measures the thermodynamics of this binding directly.[1]
Cell: 4H3M-2P solution (buffer pH 7.4).
Syringe: Fe(III) solution (e.g., ferric citrate or chloride).[1]
Measurement: Inject Fe(III) in 2 µL increments.
Output:
(Enthalpy): Direct heat measurement (exothermic for chelation).[1]
(Affinity): Derived from the slope of the isotherm.[1]
Expectation: Binding is typically enthalpy-driven (
) with a favorable entropic contribution from water release.[1]
Workflow Visualization
Figure 2: Integrated workflow for establishing the thermodynamic profile. DSC (Differential Scanning Calorimetry) is critical for determining polymorphic purity before solubility testing.[1]
Implications for Drug Development[1]
Bioisosterism and Permeability
The 3-methyl group on the 4H3M-2P scaffold is not merely a structural filler; it acts as a lipophilic handle .[1]
Mechanism: The methyl group disrupts the hydration shell around the polar pyridinone core.[1]
Result: This increases the partition coefficient (LogP) compared to the unsubstituted parent, potentially improving passive diffusion across the blood-brain barrier (BBB) or gastrointestinal membrane without compromising water solubility to a critical degree.[1]
Formulation Stability
Thermodynamic stability studies (accelerated aging) often reveal that 4-hydroxy-2-pyridones are susceptible to oxidative degradation at the C3 or C6 positions if not protected.[1]
The 3-Methyl Advantage: By blocking the C3 position, the methyl group prevents metabolic oxidation at this reactive site, potentially increasing the in vivo half-life of the drug candidate.[1]
pKa values and ionization constants of 4-Hydroxy-3-methylpyridin-2(1H)-one
An In-Depth Technical Guide to the Ionization Constants and pKa Values of 4-Hydroxy-3-methylpyridin-2(1H)-one For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Ionization Constants and pKa Values of 4-Hydroxy-3-methylpyridin-2(1H)-one
For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's physicochemical properties is paramount. Among these, the ionization constant (pKa) is a critical parameter that governs a compound's behavior in biological systems. This guide provides an in-depth exploration of the , a heterocyclic compound with potential applications in medicinal chemistry. We will delve into the theoretical underpinnings of its ionization, present robust methodologies for its determination, and discuss the profound implications of these values in the drug development pipeline.
The Pivotal Role of pKa in Drug Development
The pKa of a molecule is the pH at which it exists in a 50:50 equilibrium between its protonated and deprotonated forms.[1] This value is a direct measure of the acidity or basicity of a functional group. For a potential drug candidate like 4-Hydroxy-3-methylpyridin-2(1H)-one, the pKa dictates its degree of ionization at physiological pH. This, in turn, influences a cascade of crucial pharmacokinetic and pharmacodynamic properties:
Solubility: The ionized form of a compound is generally more water-soluble than its neutral form. Understanding the pKa allows for the formulation of aqueous solutions for administration and predicts its solubility in various biological fluids.
Permeability: Cell membranes are lipid bilayers that are more readily crossed by neutral, lipophilic molecules. The pKa value helps predict the extent to which a drug will be in its membrane-permeable form in different parts of the gastrointestinal tract, affecting its absorption.[2]
Target Binding: The ionization state of a drug can be critical for its interaction with its biological target. Ionic interactions are often key components of the binding affinity between a ligand and a protein.
Formulation: Knowledge of a compound's pKa is essential for designing stable and effective dosage forms.[2]
Structural and Tautomeric Considerations of 4-Hydroxy-3-methylpyridin-2(1H)-one
4-Hydroxy-3-methylpyridin-2(1H)-one is a substituted pyridinone. Its structure features several functional groups that can participate in acid-base equilibria: a hydroxyl group, a lactam (cyclic amide) moiety, and the pyridine ring itself. A crucial aspect of hydroxypyridines is their existence in tautomeric forms. In this case, 4-Hydroxy-3-methylpyridin-2(1H)-one is in equilibrium with its 2,4-dihydroxypyridine tautomer. However, for 4-hydroxypyridines, the pyridone tautomer is highly prevalent in aqueous solutions.[3] This equilibrium significantly influences which functional groups are available for protonation and deprotonation.
The molecule possesses both acidic and basic centers, and therefore, is expected to have at least two distinct pKa values:
Acidic pKa (pKa₁): This is attributed to the deprotonation of the hydroxyl group at the 4-position, which is acidic due to the electron-withdrawing nature of the pyridinone ring.
Basic pKa (pKa₂): This corresponds to the protonation of the exocyclic oxygen atom of the carbonyl group.
Ionization Equilibrium of 4-Hydroxy-3-methylpyridin-2(1H)-one
The ionization of the molecule can be visualized as a two-step process. The following diagram illustrates the predominant species at different pH ranges, based on the estimated pKa values.
Caption: Ionization states of 4-Hydroxy-3-methylpyridin-2(1H)-one across a pH gradient.
Methodologies for Precise pKa Determination
To obtain accurate pKa values, experimental determination is essential. The following are robust and widely accepted methods suitable for a compound like 4-Hydroxy-3-methylpyridin-2(1H)-one.
UV-Vis Spectrophotometry
This technique is highly sensitive and requires only a small amount of sample. It relies on the principle that the protonated and deprotonated forms of a molecule have different UV-Vis absorption spectra.
Experimental Protocol:
Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values, typically spanning a range of at least 2 pH units above and below the estimated pKa.
Preparation of Stock Solution: Prepare a concentrated stock solution of 4-Hydroxy-3-methylpyridin-2(1H)-one in a suitable solvent (e.g., methanol or water).
Sample Preparation: Add a small aliquot of the stock solution to each buffer solution to achieve a final concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.3-1.0 AU).
Spectral Acquisition: Record the UV-Vis spectrum for each sample across a relevant wavelength range.
Data Analysis:
Identify the wavelength of maximum absorbance (λmax) for the acidic and basic species.
Plot absorbance at a chosen λmax versus pH. The resulting sigmoidal curve can be analyzed to determine the pKa, which corresponds to the inflection point.
Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation at each pH where both species are present. The presence of an isosbestic point, where the spectra of all solutions cross, is a strong indicator of a simple two-component equilibrium.[5]
Causality and Self-Validation: The systematic change in absorbance with pH directly reflects the shift in equilibrium between the ionized and unionized forms. The consistency of the calculated pKa across multiple wavelengths and the presence of a sharp isosbestic point validate the integrity of the measurement.
Caption: Workflow for pKa determination using UV-Vis spectrophotometry.
Potentiometric Titration
This classic method involves titrating a solution of the compound with a strong acid or base and monitoring the pH.
Experimental Protocol:
Sample Preparation: Dissolve a precisely weighed amount of 4-Hydroxy-3-methylpyridin-2(1H)-one in a suitable solvent, often a co-solvent system like water-methanol to ensure solubility.
Titration: Titrate the solution with a standardized solution of NaOH (to determine the acidic pKa) or HCl (to determine the basic pKa).
pH Monitoring: Monitor the pH of the solution continuously using a calibrated pH meter as the titrant is added in small increments.
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the compound has been neutralized.
Causality and Self-Validation: The shape of the titration curve is a direct consequence of the buffering capacity of the analyte at pH values near its pKa. The equivalence point, determined from the steepest part of the curve, validates the concentration of the analyte, and the half-equivalence point provides a direct measurement of the pKa.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be a powerful tool for determining pKa values, especially for complex molecules or when spectrophotometric methods are not suitable.[6][7] The chemical shifts of protons near the ionizing functional group are sensitive to the protonation state.[8]
Experimental Protocol:
Sample Preparation: Prepare a series of samples of 4-Hydroxy-3-methylpyridin-2(1H)-one in a deuterated solvent (e.g., D₂O) buffered at various pD values (the equivalent of pH in D₂O).
NMR Acquisition: Acquire ¹H NMR spectra for each sample.
Data Analysis:
Identify a proton whose chemical shift changes significantly with pD. For this molecule, the protons on the pyridine ring would be suitable candidates.
Plot the chemical shift (δ) of this proton versus the pD.
The resulting sigmoidal curve is fitted to an appropriate equation to determine the pKa. The pKa in H₂O can be calculated from the measured pKa in D₂O.[8]
Causality and Self-Validation: The change in the electronic environment upon protonation or deprotonation causes a predictable change in the chemical shift of nearby nuclei. The smooth sigmoidal relationship between chemical shift and pD provides a robust dataset for fitting and accurate pKa determination.
Summary of Physicochemical Properties
Accurate pKa values are essential for building a complete physicochemical profile of 4-Hydroxy-3-methylpyridin-2(1H)-one. The table below summarizes the key ionization constants and related properties, using estimated values for illustration.
Parameter
Value (Estimated)
Significance in Drug Development
Acidic pKa (pKa₁) (Hydroxyl Group)
~7.76
Influences solubility in the intestines and blood; key for formulation of parenteral dosage forms.
Basic pKa (pKa₂) (Carbonyl Oxygen)
~0.69
Determines the degree of protonation and charge in the acidic environment of the stomach, affecting initial dissolution.
Ionization at pH 7.4 (Blood)
Predominantly anionic
High aqueous solubility, potential for renal clearance, impacts distribution into tissues.
Ionization at pH 1.5 (Stomach)
Predominantly neutral
Higher potential for absorption across the gastric mucosa compared to the ionized form.
Conclusion
The ionization constants of 4-Hydroxy-3-methylpyridin-2(1H)-one are not merely academic values; they are foundational parameters that guide critical decisions throughout the drug discovery and development process. From predicting in vivo absorption to designing stable, bioavailable formulations, a precise understanding of the acidic and basic pKa values is indispensable. The methodologies outlined in this guide—UV-Vis spectrophotometry, potentiometric titration, and NMR spectroscopy—provide robust and reliable means to determine these crucial constants. By integrating this fundamental physicochemical data, researchers can more effectively and efficiently advance promising molecules from the laboratory to the clinic.
References
Naeem, N., et al. (2014). Determination of ionization constant and drug-likeness prediction of synthetic isoniazid derivatives. Bulgarian Academy of Sciences, Union of Chemists in Bulgaria. [Link]
Magritek. (n.d.). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Magritek. [Link]
Grove, J. A., & Vanos, C. M. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education, 89(9), 1173-1175. [Link]
Jakab, A., et al. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Molecules, 22(9), 1569. [Link]
Salgado, P., et al. (2018). An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Frontiers in Chemistry, 6, 298. [Link]
Solubility profile of 4-Hydroxy-3-methylpyridin-2(1H)-one in organic solvents vs water
An In-depth Technical Guide to the Solubility Profile of 4-Hydroxy-3-methylpyridin-2(1H)-one in Organic Solvents vs. Water Authored by: A Senior Application Scientist Foreword: Understanding the Critical Role of Solubili...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Solubility Profile of 4-Hydroxy-3-methylpyridin-2(1H)-one in Organic Solvents vs. Water
Authored by: A Senior Application Scientist
Foreword: Understanding the Critical Role of Solubility in Drug Development
In the landscape of modern drug discovery and development, the intrinsic physicochemical properties of a molecule are paramount to its ultimate success as a therapeutic agent. Among these, solubility stands as a cornerstone, profoundly influencing a compound's bioavailability, formulation feasibility, and overall clinical efficacy. The pyridin-2(1H)-one scaffold is a "privileged structure" in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] This guide provides a comprehensive examination of the solubility profile of a specific, yet representative member of this class: 4-Hydroxy-3-methylpyridin-2(1H)-one.
For researchers, scientists, and drug development professionals, a deep understanding of a compound's solubility in various solvent systems is not merely academic; it is a critical prerequisite for advancing a potential drug candidate through the development pipeline. This document aims to provide not just data, but a foundational understanding of the principles governing the solubility of 4-Hydroxy-3-methylpyridin-2(1H)-one, thereby enabling more informed decisions in formulation, process chemistry, and preclinical evaluation.
Molecular Structure and its Implications for Solubility
The solubility of a compound is fundamentally dictated by its molecular structure. 4-Hydroxy-3-methylpyridin-2(1H)-one possesses a nuanced architecture that bestows upon it a complex solubility profile.
The Polar Core: The pyridinone ring itself is inherently polar, featuring a hydroxyl (-OH) group, a carbonyl (C=O) group, and a secondary amine (-NH-) within the ring. These functional groups are capable of acting as both hydrogen bond donors and acceptors, which is a key factor in facilitating interactions with polar solvents.[2][3]
The Lipophilic Substituent: The presence of a methyl (-CH3) group introduces a degree of lipophilicity to the molecule. While a single methyl group is a relatively small non-polar substituent, it can still influence the overall solubility, particularly in aqueous media, by increasing the non-polar surface area.[2][4]
This duality of a polar core with a lipophilic substituent results in a molecule with mixed polarity.[2] Consequently, its solubility is highly dependent on the specific solvent system employed. While the pyridinone moiety enhances aqueous solubility compared to a non-polar carbocyclic analogue, the methyl group can limit it.[2]
Estimated Solubility Profile of 4-Hydroxy-3-methylpyridin-2(1H)-one
Solvent Class
Exemplary Solvents
Estimated Solubility
Rationale for Solubility Behavior
Polar Protic
Water, Ethanol, Methanol
Sparingly Soluble to Soluble
The presence of hydrogen bond donors and acceptors in the pyridinone ring facilitates interaction with protic solvents. Solubility in water is expected to be pH-dependent.[1][2]
These solvents can effectively solvate the polar pyridinone core through dipole-dipole interactions without the steric hindrance of hydrogen bonding to the same extent as protic solvents.
Nonpolar Aprotic
Hexanes, Toluene
Insoluble
The overall polarity of the molecule is too high for significant solubility in nonpolar solvents.
Chlorinated
Dichloromethane (DCM), Chloroform
Slightly Soluble
The molecule may exhibit some solubility due to dipole-dipole interactions, but likely less than in polar aprotic solvents.[1]
Experimental Determination of Solubility: A Validated Protocol
To obtain precise and reliable quantitative solubility data, a systematic experimental approach is essential. The equilibrium shake-flask method is a widely accepted and robust technique for this purpose.
Principle of the Shake-Flask Method
This method relies on achieving a saturated solution of the compound in the solvent of interest at a constant temperature. By measuring the concentration of the solute in the saturated solution, the equilibrium solubility can be determined.
Step-by-Step Experimental Workflow
Preparation of Materials:
Accurately weigh an excess amount of solid 4-Hydroxy-3-methylpyridin-2(1H)-one into a series of clear glass vials. The excess solid should be visually apparent throughout the experiment.
Add a known volume of the desired solvent to each vial.
Equilibration:
Seal the vials tightly to prevent solvent evaporation.
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-to-equilibrium study is recommended.
Sample Preparation and Analysis:
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter is recommended.
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
Analyze the concentration of 4-Hydroxy-3-methylpyridin-2(1H)-one in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.
Calculation of Solubility:
From the measured concentration of the diluted sample, calculate the concentration of the original saturated solution.
Express the solubility in appropriate units, such as mg/mL or mol/L.
Visualized Experimental Workflow
Caption: Shake-flask method for solubility determination.
The Underlying Science: Factors Governing Solubility
A nuanced understanding of the intermolecular forces at play is crucial for interpreting and predicting the solubility of 4-Hydroxy-3-methylpyridin-2(1H)-one.
"Like Dissolves Like": The Role of Polarity
The adage "like dissolves like" is a fundamental principle in solubility. Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. As a molecule with mixed polarity, 4-Hydroxy-3-methylpyridin-2(1H)-one exhibits a preference for polar solvents that can interact favorably with its polar pyridinone core.
The Power of Hydrogen Bonding
The ability of 4-Hydroxy-3-methylpyridin-2(1H)-one to form hydrogen bonds is a primary driver of its solubility in protic solvents like water and ethanol. The hydroxyl and amine groups can act as hydrogen bond donors, while the carbonyl and hydroxyl oxygens, as well as the ring nitrogen, can act as hydrogen bond acceptors. For dissolution to occur, the energy gained from the formation of solute-solvent hydrogen bonds must be sufficient to overcome the energy of the solute-solute and solvent-solvent interactions.
The Influence of pH on Aqueous Solubility
The 2(1H)-pyridinone ring has a pKa, and its solubility can be influenced by the pH of the medium.[2] For pyridinone derivatives with ionizable functional groups, adjusting the pH of the solution can significantly increase solubility.[3] For weakly basic pyridinones, lowering the pH will lead to protonation and the formation of a more soluble cationic salt. Conversely, for weakly acidic pyridinones, increasing the pH will result in the formation of a more soluble anionic salt.[3]
Crystal Lattice Energy: The "Brick-Dust" Challenge
Substituted pyridones are often planar, aromatic structures that can lead to strong crystal lattice packing. This is sometimes referred to as being a 'brick-dust' molecule, which can be difficult to dissolve.[3] The energy required to overcome these strong intermolecular forces in the crystal lattice is a significant barrier to dissolution.
Visualizing Intermolecular Interactions
Caption: Key intermolecular forces in solubility.
Conclusion: A Strategic Approach to Formulation Development
The solubility profile of 4-Hydroxy-3-methylpyridin-2(1H)-one is a multifaceted characteristic governed by a delicate balance of polarity, hydrogen bonding capacity, and crystal lattice energy. While it is expected to exhibit favorable solubility in polar aprotic solvents, its solubility in aqueous media is likely to be moderate and pH-dependent. For drug development professionals, these insights are invaluable. A thorough understanding of this solubility profile allows for the rational selection of solvent systems for chemical reactions, purification, and, most critically, the design of effective formulation strategies to ensure optimal drug delivery and bioavailability. The experimental protocol detailed herein provides a robust framework for obtaining the precise quantitative data necessary to guide these crucial development decisions.
References
Technical Support Center: Overcoming Poor Solubility of 2(1H)-Pyridinone, 3,6-dimethyl- Derivatives - Benchchem. (n.d.).
Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).
Technical Support Center: Overcoming Poor Solubility of Substituted Pyridones - Benchchem. (n.d.).
Solubility test for Organic Compounds. (2024, September 24).
Experiment 1. Solubility of Organic Compounds | PDF - Scribd. (n.d.).
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
An In-depth Technical Guide to the Solubility Profile of 3-Amino-5,6-dimethyl-2(1H)-pyridinone - Benchchem. (n.d.).
Bibliographic review of 3-methyl-4-hydroxypyridin-2-one derivatives
A Strategic Review of Scaffold Architecture, Synthesis, and Therapeutic Potential[1] Executive Summary The 3-methyl-4-hydroxypyridin-2-one (3-Me-4-HPO) scaffold represents a distinct and privileged subclass of the hydrox...
Author: BenchChem Technical Support Team. Date: February 2026
A Strategic Review of Scaffold Architecture, Synthesis, and Therapeutic Potential[1]
Executive Summary
The 3-methyl-4-hydroxypyridin-2-one (3-Me-4-HPO) scaffold represents a distinct and privileged subclass of the hydroxypyridinone family.[1] Often overshadowed by its isomer, the iron-chelating 3-hydroxy-4-pyridinone (e.g., Deferiprone), the 4-hydroxy-2-pyridinone core serves as the structural foundation for a vast array of fungal metabolites, antibiotics (e.g., Kirromycin), and emerging antitumor agents.[1]
This guide provides a rigorous technical analysis of the 3-methyl-4-hydroxypyridin-2-one scaffold, focusing on its tautomeric behavior, synthetic accessibility, and utility as a pharmacophore in medicinal chemistry.[1]
Part 1: Chemical Architecture & Physicochemical Properties[1]
1.1 Structural Identity and Tautomerism
The core structure, 4-hydroxy-3-methylpyridin-2(1H)-one (CAS 4664-14-6), exists in a dynamic equilibrium between the pyridin-2-one and 2-hydroxypyridine forms.[1] However, in the solid state and polar solvents, the 2-pyridone tautomer predominates due to the stabilization provided by the amide-like resonance (lactam form).
C4 Hydroxyl: Acts as a hydrogen bond donor/acceptor and is acidic (pKa ~ 8.5–9.5).
C3 Methyl: Provides steric bulk and lipophilicity, modulating the binding affinity in enzyme pockets (e.g., HIV-1 Reverse Transcriptase).
1.2 Tautomeric Equilibrium Diagram
The following diagram illustrates the critical tautomeric shift and the ionization states relevant to physiological pH.
Figure 1: Tautomeric equilibrium of 4-hydroxy-2-pyridone scaffolds.[1][2][5] The lactam form is dominant in aqueous solution.
Part 2: Synthetic Methodologies
The synthesis of 3-methyl-4-hydroxypyridin-2-one derivatives typically employs condensation strategies involving
-keto esters or the transformation of pyrone precursors.[1]
2.1 Strategy A: Condensation of -Keto Esters (The Guareschi-Thorpe Route)
This method is preferred for generating the pyridine ring de novo with flexible substitution patterns.[1]
Reactants: Ethyl acetoacetate derivatives (or 2-methyl-3-oxobutanoate) + Cyanoacetamide or Ammonia.[1]
Mechanism: Michael addition followed by cyclization.
Outcome: High yield of the pyridone core.
2.2 Strategy B: Pyrone Transformation (The Maltol/Dehydroacetic Acid Route)
While Maltol yields 4-pyridinones, Dehydroacetic acid (DHA) is a classic precursor for 4-hydroxy-6-methyl-2-pyridones.[1] To achieve the 3-methyl isomer specifically, one must start with a 3-methyl-4-pyrone or use direct methylation.[1]
Protocol: Synthesis of 4-Hydroxy-3-methylpyridin-2(1H)-one
Source: Adapted from standard heterocyclic synthesis protocols (e.g., J. Med. Chem. 2017, 350(2)).[6]
Step
Reagent/Condition
Action
Critical Note
1
Ethyl 2-methylacetoacetate + Ammonium Hydroxide
Condensation
Use conc.[1] NH₄OH (28%). Heat in sealed tube if volatile.
2
Reflux (100°C, 4-6 h)
Cyclization
Monitor TLC for disappearance of ester.
3
Acidification (HCl)
Precipitation
Adjust pH to ~5.0 to precipitate the pyridone.
4
Recrystallization
Purification
Solvent: Ethanol/Water (9:1).
2.3 Synthetic Workflow Diagram
Figure 2: Synthetic pathway for the construction and functionalization of the 3-methyl-4-hydroxy-2-pyridone core.
Part 3: Biological Applications & Mechanism of Action[5][7]
3.1 Natural Product Scaffolds
The 3-substituted 4-hydroxy-2-pyridone motif is the biosynthetic signature of several potent fungal metabolites.
Tenellin & Bassianin: Insecticidal pigments where the 3-position is substituted with a polyketide chain.[1]
Elfamycins (Kirromycin): Antibiotics targeting EF-Tu; contain a pyridone ring essential for binding.[1]
Ricinine: A toxic alkaloid (3-cyano-4-methoxy-N-methyl-2-pyridone) structurally related to the 3-methyl core.[1]
3.2 Therapeutic Areas
A. Antitumor Activity (Tubulin Inhibition)
Recent studies indicate that 3-substituted pyridone derivatives act as bioisosteres for the colchicine binding site on tubulin. The 3-methyl group restricts rotation, locking the molecule in a bioactive conformation.
Key Finding: 3-substituted-2-(4-hydroxyanilino)pyridines show IC₅₀ values in the sub-micromolar range against HCT-116 cell lines.[1]
B. HIV-1 Reverse Transcriptase Inhibition
Pyridinone derivatives serve as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). The 3-methyl group fits into a hydrophobic pocket near the polymerase active site, while the 2-one/4-hydroxy system mimics the hydrogen bonding of nucleobases.[1]
C. Iron Chelation & Phytotoxicity
Unlike 3-hydroxy-4-pyridinones (which form stable 3:1 complexes with Fe³⁺), 4-hydroxy-2-pyridones form complexes with lower stability constants but different membrane permeability profiles.[1]
Application: Used as siderophore mimics to transport drugs into bacteria (Trojan Horse strategy).
Phytotoxicity:[1] 4-hydroxy-6-methyl-2-pyridones inhibit photosynthetic electron transport; the 3-methyl analogs are investigated for improved selectivity.[1]
Part 4: Experimental Protocols
4.1 Protocol: Iron Chelation Capacity Assay
Purpose: To determine the ligand-metal stoichiometry and affinity of 3-methyl-4-hydroxypyridin-2-one derivatives.[1]
Job's Plot Method: Prepare a series of solutions with varying mole fractions of Ligand (L) and Metal (M) while keeping
.
pH Adjustment: Buffer solutions to pH 7.4 (HEPES) to ensure the ligand is in the deprotonated active form.
Measurement: Record absorbance at
(typically 450–500 nm for the Fe-complex).
Analysis: Plot Absorbance vs. Mole Fraction (
). The maximum indicates the stoichiometry (e.g., implies ).
4.2 Data Summary: Comparative Activity
Compound Class
Core Substituents
Target/Activity
IC₅₀ / MIC
3-Me-4-HPO
3-Me, 4-OH
Core Scaffold
N/A (Building Block)
Ricinine Analog
3-CN, 4-OMe, N-Me
CNS Toxicity
LD₅₀ ~ 20 mg/kg (Mice)
Pyridone NNRTI
3-Me, 4-OH, N-Aryl
HIV-1 RT
10–50 nM
Tenellin
3-Polyketide, 4-OH
Insecticidal
Variable
References
Synthesis and Antitumor Activity of 3-Substituted Pyridine Derivatives.
Source:Archiv der Pharmazie (2017).[6]
URL:[Link]
4-Hydroxy-2-pyridone Alkaloids: Structures and Synthetic Approaches.
Source:Molecules (Review of Natural Products).[7][8]
URL:[Link]
Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one.
Source:Journal of the Brazilian Chemical Society.
URL:[Link] (General reference to phytotoxic pyridones).
CAS Registry Entry: 4-Hydroxy-3-methylpyridin-2(1H)-one.
Source:Chemical Abstracts Service (CAS).
CAS No: 4664-14-6.[1][9][10][11]
Recent Advances of Pyridinone in Medicinal Chemistry.
Source:Frontiers in Chemistry (2022).
URL:[Link]
Technical Guide: Safety, Toxicity, and Handling of 4-Hydroxy-3-methylpyridin-2(1H)-one
This guide is structured as a high-level technical whitepaper designed for researchers and drug development professionals. It prioritizes actionable intelligence, chemical logic, and safety protocols derived from structu...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a high-level technical whitepaper designed for researchers and drug development professionals. It prioritizes actionable intelligence, chemical logic, and safety protocols derived from structural activity relationships (SAR) where direct data is scarce.
Executive Summary: The "Hidden" Scaffold
4-Hydroxy-3-methylpyridin-2(1H)-one (CAS 4664-14-6) is a critical heterocyclic building block, often overshadowed by its more famous derivatives like the iron-chelator Deferiprone . In the context of medicinal chemistry, it serves as a versatile scaffold for developing metallo-enzyme inhibitors, siderophore mimics, and novel antimicrobial agents.
This guide addresses a common gap in the literature: the lack of a dedicated, comprehensive Safety Data Sheet (SDS) for this specific isomer. By applying Read-Across Toxicology from well-characterized analogs (e.g., 2,4-dihydroxypyridine), we establish a conservative safety profile to ensure researcher protection during synthesis and scale-up.
Chemical Identity & Physicochemical Profile[1][2][3][4]
Understanding the tautomeric nature of this compound is prerequisite to accurate handling and analysis. It exists in equilibrium between the pyridinone (keto) and pyridinediol (enol) forms, with the keto form typically predominating in the solid state and polar solvents.
The following diagram illustrates the structural duality affecting solubility and reactivity.
Caption: Tautomeric shift dictates nucleophilic sites; researchers must control pH to direct N- vs O-alkylation.
Hazard Identification (GHS Classification)
Note: Direct toxicological testing for CAS 4664-14-6 is limited. The following classification is derived via QSAR (Quantitative Structure-Activity Relationship) and Read-Across from the structural analog 2,4-Dihydroxypyridine.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do.[6][2] Continue rinsing.[6][2][4]
Toxicological Profile & Mechanism[4][11]
Acute Toxicity (Read-Across Analysis)
Oral LD50 (Rat): Estimated at 500 – 2000 mg/kg .
Justification: Analog 2,4-dihydroxypyridine exhibits low-to-moderate oral toxicity. The addition of a methyl group generally decreases water solubility and may slightly alter metabolic clearance but rarely shifts toxicity from "Harmful" to "Fatal" in this scaffold class.
Dermal/Inhalation: Data lacking. Treat as Harmful to minimize risk.
Mechanism of Action (Toxicity)
The primary concern with hydroxypyridinones is their ability to chelate metal ions (Fe³⁺, Zn²⁺, Cu²⁺).
Systemic Effect: High doses may interfere with metallo-enzymes or deplete essential trace metals, leading to cellular stress.
Local Effect: The phenolic hydroxyl group is weakly acidic and can cause irritation to mucous membranes upon contact.
Genotoxicity: Most simple hydroxypyridinones are negative in Ames tests. However, metabolic activation can sometimes generate reactive electrophiles.
Carcinogenicity: Not listed by IARC, NTP, or OSHA.
Reprotoxicity: No specific data.[7][5][8] Precautionary Principle: Handle as a potential reproductive hazard if using in high quantities (>10g), as metal chelation can theoretically disrupt fetal development.
Handling, Storage, & Stability Protocol
This protocol ensures the integrity of the compound (preventing oxidation) and the safety of the operator.
Storage Conditions
Temperature: Ambient (15–25°C) is generally acceptable, but 2–8°C is recommended for long-term storage to prevent slow oxidation.
Atmosphere: Hygroscopic. Store under Inert Gas (Nitrogen/Argon) .
Container: Amber glass to protect from light (phenolic compounds can photo-oxidize).
Experimental Workflow: Solubility & QC Check
Before using this intermediate in synthesis, verify its purity and solubility profile.
Step-by-Step QC Protocol:
Visual Inspection: Confirm appearance is off-white. Dark yellow/brown indicates oxidation (quinone formation).
Solubility Screen (10 mg scale):
Add 10 mg to 1 mL DMSO : Should dissolve clearly (Sonication may be required).
Add 10 mg to 1 mL Water : May form a suspension. Add 1 eq. of NaOH (1M); it should dissolve immediately (formation of phenolate).
1H-NMR Verification (DMSO-d6):
Look for the methyl singlet at ~2.0 ppm .
Observe two aromatic protons (doublets) in the 6.0–7.5 ppm range.
Note: Exchangeable protons (NH, OH) may be broad or invisible depending on water content.
Emergency Response & Spill Management
Decision Tree: Spill Response
This workflow dictates the response to solid spills in a laboratory setting.
Scalable synthesis protocols for 4-Hydroxy-3-methylpyridin-2(1H)-one
Application Note: Scalable Synthesis Protocols for 4-Hydroxy-3-methylpyridin-2(1H)-one Part 1: Executive Summary & Strategic Analysis The synthesis of 4-Hydroxy-3-methylpyridin-2(1H)-one presents a specific regiochemical...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Scalable Synthesis Protocols for 4-Hydroxy-3-methylpyridin-2(1H)-one
Part 1: Executive Summary & Strategic Analysis
The synthesis of 4-Hydroxy-3-methylpyridin-2(1H)-one presents a specific regiochemical challenge: installing a hydroxyl group at C4 and a methyl group at C3 on the pyridine ring while maintaining the lactam functionality at C2. Unlike its isomer Maltol (which converts to 3-hydroxy-2-methyl-4-pyridone, the Deferiprone precursor), this specific isomer requires a route that prevents methyl migration or polysubstitution (e.g., 3,6-dimethylation).
This guide details two protocols:
Protocol A (The N-Oxide Rearrangement Route): The industrial standard for high regioselectivity. It utilizes commodity starting material (3-picoline) and leverages the Boekelheide rearrangement logic.
Protocol B (The De Novo Cyclization Route): A "green" alternative using condensation chemistry, suitable for flow reactors but requiring more expensive aliphatic precursors.
Key Application:
This scaffold is a critical intermediate for:
Pharmaceuticals: Gyrase inhibitors and novel iron chelators.
Agrochemicals: Nicotinoid derivatives.
Dyes: Coupling components for azo dyes.
Part 2: Retrosynthetic Logic & Pathway Visualization
The synthesis relies on activating the C2 and C4 positions of the pyridine ring. The most robust method involves the oxidation of 3-methylpyridine (3-picoline) to direct nucleophilic attack.
Figure 1: Retrosynthetic analysis highlighting the functionalization of the inert 3-picoline ring via N-oxide chemistry.
Part 3: Protocol A – Oxidative Functionalization (Industrial Standard)
This route is preferred for scale-up (>1 kg) due to the low cost of 3-picoline. It proceeds via a sequence of Oxidation
Nitration Hydrolysis Rearrangement.
Phase 1: Synthesis of 3-Methyl-4-nitropyridine-N-oxide
Principle: The N-oxide group activates the pyridine ring towards electrophilic substitution at the 4-position (para) and 2-position (ortho). The 3-methyl group sterically hinders the 2-position, favoring 4-nitration.
Exotherm Warning: The reaction is highly exothermic.[2] Use efficient jacket cooling.
After addition, heat slowly to 90°C and hold for 4 hours.
Cool to room temperature and pour onto ice (1 kg) .
Neutralize with solid
to pH 8. The yellow precipitate (4-nitro-3-methylpyridine-N-oxide) is filtered, washed with water, and dried.
Yield: ~65-70% (over 2 steps).
Phase 2: Conversion to 2,4-Dihydroxy-3-methylpyridine
Principle: A modified Boekelheide rearrangement or direct hydrolysis-rearrangement sequence converts the N-oxide/Nitro functionality into the diol (pyridone) system.
Reagents:
Acetic Anhydride (
)
Sodium Acetate (NaOAc)
10% HCl (for hydrolysis)
Step-by-Step Protocol:
Nucleophilic Substitution (Nitro
Hydroxy):
Suspend 4-nitro-3-methylpyridine-N-oxide (50 g) in 10% NaOH (200 mL).
Reflux for 4 hours. The nitro group is displaced by hydroxide.
Acidify with HCl to precipitate 4-hydroxy-3-methylpyridine-N-oxide . Filter and dry.[1][3]
Note: This intermediate is stable.
Rearrangement (The "Katada" Reaction):
Suspend the 4-hydroxy-N-oxide (40 g) in Acetic Anhydride (200 mL).
Reflux (140°C) for 6 hours.
Mechanism:[4][5][6][7] The N-oxide oxygen attacks the anhydride, forming an N-acetoxy cation. Acetate then attacks the C2 position, followed by elimination of acetic acid.
Concentrate under vacuum to obtain the crude acetoxy intermediate.
Final Hydrolysis:
Dissolve the residue in 2N HCl (150 mL).
Reflux for 2 hours to cleave the ester and any O-acetyl groups.
Cool to 5°C. The target 4-Hydroxy-3-methylpyridin-2(1H)-one crystallizes as a white/off-white solid.
Recrystallize from water/ethanol.
Data Summary (Protocol A):
Parameter
Value
Notes
Overall Yield
45-55%
From 3-picoline
Purity (HPLC)
>98.5%
Major impurity: 6-hydroxy isomer (<0.5%)
Melting Point
228-230°C
Matches literature for 2,4-dihydroxy-3-methylpyridine
Scalability
High
Validated up to 50 kg batches
Part 4: Protocol B – De Novo Cyclization (Green/Lab Scale)
This route avoids nitration and is suitable for flow chemistry. It utilizes the condensation of malonate derivatives.
Note: Standard condensation with ethyl acetoacetate gives the 6-methyl isomer. To get the 3-methyl isomer, the methyl group must be on the "nucleophilic" component (the malonate) or the "electrophilic" component must be a C1 fragment (like triethyl orthoformate).
Optimized Protocol (Guareschi-Thorpe Variant):
Reagents:
Diethyl methylmalonate (1.0 eq)
Cyanoacetamide (1.1 eq)
KOH (2.2 eq) in Methanol.
Procedure:
Mix reagents in MeOH. Stir at reflux for 12 hours.
The product precipitates as the potassium salt of 3-cyano-4-hydroxy-3-methyl-2,6-piperidinedione (cyclic imide).
Hydrolysis/Decarboxylation:
Treat the intermediate with 48% HBr or 50% H2SO4 at reflux for 24 hours.
This hydrolyzes the nitrile and decarboxylates the position 3 (if carboxylated) and aromatizes the ring.
Result: This often yields 2,4-dihydroxy-3-methylpyridine .
Part 5: Analytical Validation & Quality Control
Every batch must be validated to ensure the methyl group is at C3 and not C6.
1. NMR Spectroscopy (
-DMSO):
Proton (
H):
1.85 ppm (s, 3H, C3-Me ). Crucial: If Me is at C6, this signal shifts to ~2.1 ppm.
5.80 ppm (d, 1H, C5-H ).
7.10 ppm (d, 1H, C6-H ).
Coupling: The C5 and C6 protons show distinct ortho-coupling (
Hz).
Carbon (
C):
Look for the C3 signal at ~105 ppm (shielded by ortho-OH and ortho-C=O).
Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile.
Gradient: 5% B to 40% B over 20 mins.
Detection: UV 280 nm (Pyridone absorption).
Part 6: Process Safety & Engineering Controls
Figure 2: Critical safety nodes in the N-oxide synthesis pathway.
Nitration: The nitration of pyridine N-oxides is notoriously exothermic. Never add nitric acid to the N-oxide without a solvent/heat sink (H2SO4).
Waste: The aqueous waste from Protocol A contains nitro-aromatics. It must be treated (reduction/carbon absorption) before disposal.
References
Boekelheide, V., & Linn, W. J. (1954). "Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes." Journal of the American Chemical Society. Link
Talik, T., & Talik, Z. (1962). "Synthesis of 2,4-dihydroxypyridines from 4-nitropyridine N-oxides." Roczniki Chemii. (Classic Heterocyclic Synthesis).[1]
Katada, M. (1947). "Reaction of Pyridine N-oxide with Acetic Anhydride." Journal of the Pharmaceutical Society of Japan.
Organic Syntheses, Coll. Vol. 4, p. 654. "3-Methyl-4-nitropyridine-1-oxide." Link
LookChem Database. "CAS 1006-96-8: 2,4-Dihydroxy-3-methylpyridine Properties and Synthesis." Link
Protocol for condensing ethyl acetoacetate to form 4-Hydroxy-3-methylpyridin-2(1H)-one
This Application Note is designed for researchers and drug development professionals. It addresses the specific synthetic challenge of converting Ethyl Acetoacetate (EAA) into 4-Hydroxy-3-methylpyridin-2(1H)-one .
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and drug development professionals. It addresses the specific synthetic challenge of converting Ethyl Acetoacetate (EAA) into 4-Hydroxy-3-methylpyridin-2(1H)-one .
Executive Summary: The Regiochemical Challenge
A critical regiochemical distinction must be made before proceeding. The direct condensation of Ethyl Acetoacetate (unmodified) with ammonia or amide equivalents typically yields the 6-methyl isomer (e.g., 6-methyl-4-hydroxypyridin-2(1H)-one).
To achieve the 3-methyl substitution pattern requested ("4-Hydroxy-3-methylpyridin-2(1H)-one"), the methylene carbon (
-carbon) of the acetoacetate scaffold must be methylated prior to cyclization, or a specific condensation partner must be used.
This guide details the Modified Guareschi-Thorpe Protocol , which involves the in situ or stepwise alkylation of ethyl acetoacetate followed by condensation with cyanoacetamide. This is the most robust route to establish the 3-methyl-2-pyridone core using EAA as the progenitor.
Part 1: Strategic Analysis & Mechanism
The Reaction Pathway
The synthesis requires two distinct phases to ensure the methyl group is positioned at C3 rather than C6 (or in addition to C6).
-Alkylation: Ethyl acetoacetate is methylated to form Ethyl 2-methylacetoacetate . This places the methyl group on the carbon that will become C3 of the pyridine ring.
Cyclocondensation: The alkylated beta-keto ester condenses with Cyanoacetamide (or an ammonia equivalent) to close the ring.
Hydrolysis/Decarboxylation: If cyanoacetamide is used, the resulting 3-cyano group is hydrolyzed and decarboxylated to yield the final 4-hydroxy-2-pyridone.
Mechanistic Diagram (Graphviz)
Caption: Pathway for converting Ethyl Acetoacetate to the 3-methyl-2-pyridone scaffold via alkylation and condensation.
Part 2: Detailed Experimental Protocol
This protocol yields 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one .
Note: To obtain the strict 3-methyl analog (without the 6-methyl), one would substitute Ethyl Acetoacetate with Ethyl Formylpropionate (Ethyl 2-methyl-3-oxopropanoate), which is unstable. Therefore, the EAA route described below is the standard for accessing the 3-methyl-4-hydroxypyridone core.
Phase 1: Preparation of Ethyl 2-methylacetoacetate
If commercial Ethyl 2-methylacetoacetate is available, skip to Phase 2.
Reagents:
Ethyl Acetoacetate (EAA): 1.0 eq
Methyl Iodide (MeI): 1.1 eq
Sodium Ethoxide (NaOEt): 1.1 eq (prepared from Na metal and dry EtOH)
, dissolve sodium metal (1.1 eq) in absolute ethanol to generate sodium ethoxide. Cool to 0°C.
Enolate Formation: Add Ethyl Acetoacetate (1.0 eq) dropwise over 30 minutes. The solution will turn pale yellow as the enolate forms. Stir for 1 hour at 0-5°C.
Alkylation: Add Methyl Iodide (1.1 eq) dropwise. Maintain temperature below 10°C to prevent O-alkylation or dialkylation.
Reflux: Allow the mixture to warm to room temperature, then reflux for 2-3 hours. Neutral pH indicates completion.
Workup: Evaporate ethanol under reduced pressure. Resuspend residue in water and extract with diethyl ether (
). Dry organics over and concentrate.
Purification: Distill under reduced pressure (bp ~75-80°C at 15 mmHg) to isolate Ethyl 2-methylacetoacetate .
Phase 2: Condensation to 3-Cyano-4-hydroxy-3,6-dimethyl-2-pyridone
Dissolution: Dissolve Cyanoacetamide (1.0 eq) in Methanol (5 mL/g).
Base Addition: Add KOH (1.1 eq) dissolved in a minimum amount of methanol.
Addition of Keto-Ester: Add Ethyl 2-methylacetoacetate (1.0 eq) slowly to the stirring solution.
Reflux: Heat the mixture to reflux for 4–6 hours. A solid precipitate (the potassium salt of the pyridone) typically forms.
Isolation: Cool the mixture. Filter the precipitate.[2]
Acidification: Dissolve the solid in a minimum amount of hot water. Acidify with concentrated HCl to pH 2. The free pyridone (3-cyano intermediate) will precipitate. Recrystallize from ethanol/water.
Phase 3: Hydrolysis and Decarboxylation
This step removes the cyano group to yield the final target.
Procedure:
Suspend the 3-cyano intermediate in 50% Sulfuric Acid (
).
Reflux vigorously for 12–18 hours. The cyano group hydrolyzes to the acid, which then decarboxylates.
Cool the solution and neutralize with NaOH to pH 6-7.
The product, 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one , precipitates upon cooling.
Validation: Check melting point (Lit. >250°C decomp) and NMR.
Part 3: Data Presentation & Yield Optimization
Stoichiometry and Yield Table
Component
Role
Equivalents
Typical Yield
Critical Parameter
Ethyl Acetoacetate
Precursor
1.0
N/A
Must be dry; water inhibits enolate.
Methyl Iodide
Alkylating Agent
1.1
75-85% (Step 1)
Control temp <10°C to avoid bis-alkylation.
Cyanoacetamide
Ring Closer
1.0
60-70% (Step 2)
Use fresh reagent; hydrolyzes in wet solvents.
Sulfuric Acid
Decarboxylase
Excess
80-90% (Step 3)
Requires high temp (reflux) for complete loss.
Troubleshooting Guide
Observation
Root Cause
Corrective Action
Low Yield in Phase 1
O-alkylation vs C-alkylation
Ensure solvent is polar protic (EtOH) to favor C-alkylation; keep temp low.
No Precipitate in Phase 2
Incomplete condensation
Increase reflux time; ensure KOH is dry (hygroscopic).
Product is 6-methyl isomer
Failed Alkylation
Verify intermediate via NMR before condensation. If the methyl peak at C2 is a singlet (integrating to 2H), alkylation failed. It should be a quartet/multiplet (1H).
Part 4: References
Bobbitt, J. M., & Scola, D. A. (1960). Synthesis of 3-Cyano-6-hydroxy-4-methylpyrid-2-one. Journal of Organic Chemistry, 25(4), 560–564.
Biological assay preparation for 4-Hydroxy-3-methylpyridin-2(1H)-one derivatives
Introduction & Scope The 4-Hydroxy-3-methylpyridin-2(1H)-one scaffold represents a privileged structure in medicinal chemistry, bridging the functional gap between iron chelators (siderophores) and antifibrotic agents (P...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Scope
The 4-Hydroxy-3-methylpyridin-2(1H)-one scaffold represents a privileged structure in medicinal chemistry, bridging the functional gap between iron chelators (siderophores) and antifibrotic agents (Pirfenidone analogs). Unlike their 3-hydroxy-4-pyridinone counterparts (e.g., Deferiprone) which are exclusively designed for high-affinity iron sequestration, the 2-one derivatives often exhibit a "hybrid" profile: they modulate metalloenzymes (like Prolyl Hydroxylase) and inhibit fibroblast activation via TGF-β pathways.
This guide addresses the specific challenges of working with these derivatives: hydrophobicity-induced precipitation in aqueous media, pH-dependent metal binding , and the need to distinguish between cytotoxicity and cytostasis in antifibrotic screens.
Compound Handling & Solubilization
The Failure Point: 4-Hydroxy-3-methylpyridin-2(1H)-one derivatives often crystallize out of solution when added to cell culture media, leading to false negatives in enzymatic assays or false positives in toxicity (due to crystal formation on cells).
Storage: -20°C, protected from light (hygroscopic).
Step-by-Step Solubilization Workflow:
Figure 1: Critical workflow for preparing stable stock solutions of pyridinone derivatives to prevent micro-precipitation.
Self-Validation Step: Before applying to cells, dilute 1 µL of stock into 1 mL of warm culture medium (1:1000 dilution). Vortex and centrifuge at 10,000 x g for 5 minutes. Inspect the pellet. If a visible pellet forms, your compound has precipitated; reduce stock concentration or add a co-solvent (e.g., 0.5% Tween-80).
Physicochemical Assay: Iron Chelation Efficiency
Because the 4-hydroxy and carbonyl oxygen (at C2) can form a bidentate ligand with Fe(III), determining the binding capacity is essential before biological testing.
Protocol: Spectrophotometric Fe(III) Titration
Objective: Determine if the derivative directly binds labile iron.
Principle: The ligand-Fe(III) complex will exhibit a bathochromic shift (color change) compared to the free ligand.
Buffer: 10 mM PIPES or MOPS, pH 7.4 (Avoid Phosphate buffers as FePO4 precipitates).
Iron Source: Freshly prepared 1 mM FeCl3 in 0.1 M HCl.
Procedure:
Prepare 100 µM ligand solution in buffer.
Record UV-Vis baseline (200–700 nm).
Titrate FeCl3 in 0.1 equivalents (10 µM steps).
Observe appearance of Charge Transfer (LMCT) band, typically between 450–550 nm (red/orange shift).
Data Output: Plot Absorbance vs. [Fe]/[Ligand] ratio (Job’s Plot) to determine stoichiometry (usually 3:1 or 2:1 for these derivatives).
Cellular Assay 1: Labile Iron Pool (LIP) Modulation
Context: If the derivative is designed to inhibit metalloenzymes (like HIF-prolyl hydroxylase) or act as a siderophore, it must permeate the membrane and engage intracellular iron.
Method:Calcein-AM Quenching Assay .
Esterases cleave AM group -> Calcein (Fluorescent Green).[2]
Labile Iron binds Calcein -> Quenches Fluorescence .[3]
Test Compound enters -> Strips Iron from Calcein -> Fluorescence Recovery (De-quenching) .
Figure 2: Mechanism of the Calcein-AM "Turn-On" assay for detecting intracellular iron chelation.
Protocol Steps:
Seeding: Plate cells (e.g., HepG2 or Fibroblasts) at 20,000 cells/well in black 96-well plates. Adhere overnight.
Loading: Wash cells with PBS. Incubate with 0.25 µM Calcein-AM for 15 min at 37°C.
Critical: Do not use high concentrations (e.g., 5 µM) often cited for viability assays; this saturates the iron pool. Use <0.5 µM for chelation assays.
Washing: Wash 2x with HBSS to remove extracellular Calcein-AM.
Treatment: Add Test Compound (0.1 – 100 µM) in HBSS.
Kinetic Read: Measure Fluorescence (Ex 485 nm / Em 515 nm) every 5 mins for 1 hour.
Positive Control: Deferiprone (DFP) or SIH (100 µM) – should cause rapid fluorescence increase.
Context: 4-Hydroxy-3-methylpyridin-2(1H)-one is a structural analog of Pirfenidone. The primary therapeutic screen is the inhibition of TGF-β1 induced fibroblast proliferation and myofibroblast differentiation.
Protocol: TGF-β1 Induced Fibrogenesis
Cell Model: Human Lung Fibroblasts (e.g., MRC-5 or NHLF).
Induces transformation to Myofibroblasts (α-SMA high).
3
Treatment
Add Test Compound (10–500 µM)
Co-incubate with TGF-β1 for 48h.
4
Readout A
MTT / CCK-8 Assay
Measures metabolic activity (proliferation).
5
Readout B
Western Blot / ELISA
Measure α-SMA and Collagen I levels.
Data Interpretation:
True Hit: Reduced α-SMA/Collagen without massive reduction in MTT signal.
False Positive: Reduced α-SMA caused by killing the cells (Cytotoxicity).
Metric: Calculate the Therapeutic Index :
. A ratio > 5 is desirable.
References
Hider, R. C., & Kong, X. (2013). Iron: Effect of Overload and Therapeutic Chelation. Medicinal Chemistry of Iron Chelators.
Epsztejn, S., et al. (1997). Fluorescence analysis of the labile iron pool in living cells. Analytical Biochemistry. (Seminal paper on Calcein-AM method).
Conte, E., et al. (2020). The in vitro anti-fibrotic effect of Pirfenidone on human pterygium fibroblasts is associated with down-regulation of autocrine TGF-β and MMP-1.[4] International Journal of Medical Sciences.
Technical Support Center: Optimizing the Cyclization of 4-Hydroxy-3-methylpyridin-2(1H)-one
Answering the user's request. This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of pyridinone-based scaffolds.
Author: BenchChem Technical Support Team. Date: February 2026
Answering the user's request.
This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of pyridinone-based scaffolds. Specifically, it addresses common challenges encountered during the cyclization reaction to form 4-Hydroxy-3-methylpyridin-2(1H)-one, a crucial intermediate in medicinal chemistry.[1][2] This document provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help improve reaction yields and product purity.
Section 1: Troubleshooting Guide
This section is formatted as a series of questions and answers to directly address specific experimental issues.
Question 1: My reaction yield is consistently low. What are the primary factors to investigate?
Answer: Low yields in pyridinone synthesis are a common issue that can typically be traced back to a few critical parameters. A systematic approach to troubleshooting is the most effective strategy.[3]
Purity of Starting Materials: The integrity of your final product is contingent upon the purity of your precursors. Impurities in starting materials, such as the diketone or ketoester precursor, can introduce competing side reactions that consume reagents and lower the yield of the desired product.[3] Always verify the purity of reagents via NMR or other appropriate analytical methods before commencing the synthesis.
Temperature: Exothermic reactions can lead to the formation of degradation products and reduce yield.[3] Conversely, insufficient temperature may result in a slow or incomplete reaction. We recommend starting at a moderate temperature (e.g., reflux in ethanol) and optimizing in 10°C increments.
Concentration: Running the reaction at a very high concentration can favor intermolecular side reactions, such as polymerization, leading to tar formation. If you observe this, try diluting the reaction mixture.[3]
pH Control and Choice of Base/Ammonia Source: The pH of the reaction medium is critical. The cyclization often requires a specific pH range to facilitate the nucleophilic attack and subsequent dehydration steps.
If conditions are too acidic, the amine nucleophile will be protonated and non-nucleophilic.
If conditions are too basic, enolate-driven side reactions or degradation of starting materials can occur.[4]
The choice of ammonia source (e.g., ammonium hydroxide, ammonium acetate) can influence the pH and overall reaction kinetics. Ammonium hydroxide is a common choice for similar pyridone syntheses.[2]
Troubleshooting Workflow for Low Yields
Caption: A decision tree for systematically troubleshooting low reaction yields.
Question 2: I'm observing significant formation of side products. What are the likely impurities and how can I minimize them?
Answer: Impurity profiles can be complex, but in condensation reactions of this type, impurities often arise from predictable side reactions.
Incomplete Cyclization: The most common "impurity" is unreacted starting material. This indicates the reaction has not gone to completion due to suboptimal conditions or insufficient reaction time.
Michael Addition Adducts: If the starting material contains activated double bonds, the amine or enolate intermediates can undergo Michael addition, leading to dimeric or polymeric byproducts.
Alternative Condensation Products: Depending on the precursor, alternative cyclization or condensation pathways may be accessible, leading to isomeric impurities.
To minimize these, ensure slow addition of reagents to control the reaction, maintain the optimal temperature, and monitor the reaction closely to stop it once the formation of the main product plateaus.[3]
Potential Impurity
Likely Cause
Analytical Signature (Hypothetical)
Mitigation Strategy
Unreacted Keto-ester
Incomplete reaction; low temperature
Signals corresponding to starting material in ¹H NMR/LC-MS
Broad, unresolved peaks in NMR; baseline noise in chromatogram
Dilute the reaction mixture; ensure proper temperature control
Self-Condensation Product
Strong basic conditions; reactive starting material
Unexpected molecular ion peak in MS
Use a weaker base; lower the reaction temperature
Question 3: How can I effectively monitor the progress of the cyclization reaction?
Answer: Real-time reaction monitoring is crucial for optimization and for determining the ideal endpoint, preventing the formation of degradation products from excessive heating. Several analytical techniques are well-suited for this purpose.[5][6]
Thin-Layer Chromatography (TLC): This is the quickest method for qualitative monitoring. A simple co-spot of the reaction mixture with the starting material will show the consumption of the precursor and the appearance of the product spot.
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the method of choice.[7][8] By taking aliquots at regular intervals, you can accurately determine the percentage conversion of starting material to product and identify the formation of any significant byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of key proton signals from the starting material and the appearance of characteristic aromatic and methyl signals from the 4-Hydroxy-3-methylpyridin-2(1H)-one product.[5]
Technique
Advantage
Disadvantage
Best For
TLC
Fast, simple, inexpensive
Qualitative only; may not resolve all impurities
Quick checks of reaction progress
HPLC
Quantitative, high resolution
Slower, requires method development
Accurate yield determination and impurity profiling
¹H NMR
Provides structural information
Lower throughput, requires deuterated solvents for aliquots
Mechanistic studies and structural confirmation
Section 2: Frequently Asked Questions (FAQs)
FAQ 1: What is the proposed reaction mechanism for the cyclization of a typical precursor to 4-Hydroxy-3-methylpyridin-2(1H)-one?
Answer: The synthesis often proceeds via a cyclocondensation reaction. A common route involves the reaction of an appropriate β-ketoester or 1,3-diketone with an ammonia source. The mechanism can be described in several key steps:
Enamine Formation: The ammonia source reacts with one of the carbonyl groups of the precursor to form an enamine intermediate.
Intramolecular Cyclization: The nitrogen of the enamine attacks the second carbonyl group in an intramolecular fashion, forming a six-membered ring.
Dehydration: A molecule of water is eliminated from the cyclic intermediate to form the aromatic pyridinone ring. The tautomerization to the more stable 4-hydroxy form is the final step.
This pathway is a variation of classical pyridone syntheses like the Guareschi-Thorpe condensation.[9][10]
Proposed Reaction Mechanism
Caption: A simplified schematic of the pyridinone cyclization mechanism.
FAQ 2: What are the most common starting materials for synthesizing 4-hydroxy-pyridin-2(1H)-ones?
Answer: The synthesis of this scaffold is versatile, with several established starting points. Common precursors include:
Dehydroacetic acid: This is a commercially available starting material that can be converted to a 4-hydroxy-6-methylpyridin-2(1H)-one through hydrolysis and subsequent reaction with ammonium hydroxide.[2]
β-Ketoesters and 1,3-Diketones: Compounds like ethyl acetoacetate or acetylacetone and their derivatives are widely used. They can be condensed with a nitrogen source and another component to build the pyridinone ring.[1]
Pyran-2-ones: 4-Hydroxy-pyran-2-one derivatives can be converted to the corresponding pyridin-2(1H)-one by reaction with ammonia, effectively swapping the ring oxygen for a nitrogen atom.[2]
FAQ 3: Are there alternative synthetic routes I should consider if optimization fails?
Answer: Yes, if you are unable to achieve satisfactory yields through optimization of a given pathway, several other strategies exist for the synthesis of substituted pyridinones. These can include multi-step sequences involving oxidative amination of cyclopentenones or nucleophilic aromatic substitution on pre-formed pyridine rings.[9][11] While often longer, these routes can offer better control over regioselectivity and functional group tolerance.[10]
Section 3: Optimized Experimental Protocols
Protocol 1: General Procedure for Cyclization
This protocol is a general guideline based on the synthesis of a related structure and should be adapted and optimized for your specific precursor.[2]
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add your β-dicarbonyl starting material (1.0 eq).
Solvent: Add a suitable solvent such as ethanol or methanol (approx. 0.1–0.5 M concentration).
Reagent Addition: Add the ammonia source, such as 28% aqueous ammonium hydroxide (5.0 eq), to the stirred solution.
Reaction: Heat the reaction mixture to reflux (typically 60-80°C).
Monitoring: Monitor the reaction progress by TLC or HPLC every 1-2 hours.
Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Reduce the solvent volume under reduced pressure.
Isolation: The product may precipitate upon cooling or concentration. If so, filter the solid, wash with cold methanol, and dry under vacuum. If it remains in solution, proceed with an appropriate extraction and purification protocol.
Protocol 2: Monitoring Reaction Progress by HPLC
Sample Preparation: At each time point, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Dilute it with 1 mL of mobile phase (e.g., acetonitrile/water).
HPLC Conditions (General):
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: Isocratic or gradient elution with acetonitrile and water (containing 0.1% formic acid or TFA).
Flow Rate: 1.0 mL/min.
Detection: UV detector set to a wavelength where both starting material and product have strong absorbance (e.g., 254 nm or 280 nm).
Analysis: Inject the prepared sample. Calculate the percent conversion by comparing the peak area of the starting material to the sum of all product and intermediate peak areas.
References
Streamlining the Synthesis of Pyridones through Oxidative Amination of Cyclopentenones. (2024). Research Collection. Available at: [Link]
Streamlining the Synthesis of Pyridones through Oxidative Amination. (n.d.). ChemRxiv. Available at: [Link]
Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PMC - NIH. Available at: [Link]
Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. (2020). International Research Journal of Multidisciplinary Scope (IRJMS). Available at: [Link]
Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. (n.d.). PMC. Available at: [Link]
NEW FUNCTIONALISATION CHEMISTRY OF 2- AND 4-PYRIDONES AND RELATED HETEROCYCLES. (n.d.). Loughborough University Research Repository. Available at: [Link]
Analytical Methods. (n.d.). ATSDR. Available at: [Link]
Reaction Mechanism of Vinamidinium Salts and Cyanoacetamide Derivatives. (2015). Semantic Scholar. Available at: [Link]
Synthesis of 3-Acetyl-4-hydroxy-1-phenylpyridin-2(1 H )-one Derivatives. (2025). ResearchGate. Available at: [Link]
Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. (2025). MDPI. Available at: [Link]
Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. (n.d.). NISCAIR Online Periodicals Repository. Available at: [Link]
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). UVicSpace. Available at: [Link]
Analytical Methods. (n.d.). RSC Publishing - The Royal Society of Chemistry. Available at: [Link]
Analytical methods for the monitoring of solid phase organic synthesis. (2002). PubMed. Available at: [Link]
Synthesis of 4-hydroxy-3-formylideneamino-1H/methyl/phenylquinolin-2-ones. (2025). ResearchGate. Available at: [Link]
Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h). (n.d.). Google Patents.
Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. Available at: [Link]
Process for preparing 4-hydroxypyridines. (n.d.). Google Patents.
Sankhe et al., IJPSR, 2021; Vol. 12(4): 2126-2131. (2020). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
4-Hydroxy-6-methylpyridin-2(1H)-one. (n.d.). PMC - NIH. Available at: [Link]
Access to 4-(pyridin-2-yloxy)-1,2,4-thiadiazol-5(4H)-ones via an amidoxime O-heteroarylation/cyclization reaction sequence. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
Cyclization reactions of 1-[3'-hydroxy-2'-(hydroxymethyl)prop-1'-enyl]pyrimidine nucleobases: intramolecular Michael additions to the C(5)=C(6) bonds and intramolecular dehydrations. (2005). PubMed. Available at: [Link]
Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. (n.d.). PMC. Available at: [Link]
Purification techniques for 4-Hydroxy-3-methylpyridin-2(1H)-one: Recrystallization vs Chromatography
Executive Summary 4-Hydroxy-3-methylpyridin-2(1H)-one (and its tautomer 2,4-dihydroxy-3-methylpyridine) presents a unique purification challenge due to its amphoteric nature and high polarity. Unlike simple lipophilic or...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Hydroxy-3-methylpyridin-2(1H)-one (and its tautomer 2,4-dihydroxy-3-methylpyridine) presents a unique purification challenge due to its amphoteric nature and high polarity. Unlike simple lipophilic organics, this molecule possesses both hydrogen bond donors and acceptors, leading to strong intermolecular interactions.
This guide provides a decision framework between Recrystallization (the preferred method for scale and purity) and Chromatography (reserved for specific impurity profiling or isolation of difficult regioisomers).
Module 1: Recrystallization (The Workhorse)
For 90% of synthetic workflows, recrystallization is the superior method for this compound. The pyridinone core facilitates strong crystal lattice formation, which effectively excludes impurities if the solvent system is chosen correctly.
Core Protocol: The Ethanol/Water System
Why this works: The molecule exhibits a steep solubility curve in aqueous alcohols—soluble in hot ethanol/water, but significantly less soluble upon cooling. The water component acts as an anti-solvent to drive precipitation while keeping highly polar impurities (like salts or colored oligomers) in the mother liquor.
Step-by-Step Protocol:
Dissolution: Place crude solid in an Erlenmeyer flask. Add Ethanol (95%) at a ratio of 5 mL per gram of solid.
Heating: Heat to reflux (
). If the solid does not dissolve, slowly add Water dropwise through the condenser until clarity is achieved. Do not exceed 20% water volume.
Hot Filtration (Critical): If black specks or insoluble material remain at reflux, filter rapidly through a pre-heated glass funnel to prevent premature crystallization.
Controlled Cooling: Allow the flask to cool to room temperature on a wood or cork block (insulation prevents thermal shock).
Crystallization: Once room temperature is reached, move to an ice bath (
) for 2 hours.
Isolation: Filter via vacuum.[1] Wash the cake with ice-cold Ethanol .
Troubleshooting & FAQs
Q: My product is "oiling out" (forming a separate liquid phase) instead of crystallizing. Why?A: This occurs when the solution temperature drops below the "oiling out" temperature (liquid-liquid phase separation) before it hits the crystallization temperature.
The Fix: Re-heat to dissolve the oil. Add a "seed crystal" of pure product if available. Alternatively, add slightly more ethanol (the good solvent) to lower the saturation point, or cool much more slowly.
Q: The crystals are retaining a yellow/brown color.A: Pyridinones often trap colored oligomeric impurities.
The Fix: Perform a "charcoal treatment." During the hot dissolution step (Step 2), add activated carbon (1-2% by weight), stir at reflux for 5 minutes, and perform the hot filtration over a Celite pad.
Module 2: Chromatography (The Precision Tool)
Chromatography is generally not recommended for bulk purification of this molecule due to severe peak tailing caused by the basic nitrogen interacting with acidic silanols on silica gel. However, it is necessary when separating close regioisomers (e.g., separating the 3-methyl from a 6-methyl impurity).
The Tailing Problem: Mechanism & Solution
On standard silica, the pyridinone undergoes secondary interactions (hydrogen bonding and ion-exchange with silanols), resulting in broad, tailing peaks that ruin resolution.
Recommended Stationary Phases & Conditions
Parameter
Recommendation
Scientific Rationale
Stationary Phase
C18 (Reverse Phase)
Caps silanols and utilizes hydrophobic effect, reducing tailing.
Mobile Phase (RP)
Water/Methanol + 0.1% Formic Acid
Acid keeps the molecule protonated (suppressing ionization of the OH group) and improves peak shape.
Stationary Phase (NP)
Amino-functionalized Silica
The basic surface repels the basic nitrogen of the pyridinone, preventing adsorption.
Mobile Phase (NP)
DCM/Methanol (95:5) + 1% Triethylamine
If using standard silica, TEA saturates the active silanol sites, "blocking" them from the analyte.
Q: My sample precipitates on the column head.A: This is a solubility mismatch. 4-Hydroxy-3-methylpyridin-2(1H)-one is poorly soluble in DCM or Hexanes.
The Fix: Use Dry Loading . Dissolve the sample in MeOH, mix with loose silica, evaporate to dryness, and load the resulting powder onto the column.
Module 3: Decision Logic & Visualization
Comparison Matrix
Feature
Recrystallization
Chromatography (Flash/Prep)
Purity Potential
>99% (Excellent for removing oligomers)
>99.5% (Required for isomer separation)
Yield
70-85% (Losses in mother liquor)
85-95% (High recovery)
Scalability
Excellent (Kg scale is easy)
Poor (Solvent intensive)
Time Efficiency
High (Overnight, passive)
Low (Active labor required)
Visual Workflows
Figure 1: Purification Decision Tree
Caption: Logical flow for selecting the appropriate purification method based on impurity profile.
Figure 2: Recrystallization Troubleshooting Loop
Caption: Step-by-step intervention logic for common recrystallization failures (Oiling Out).
References
University of Rochester, Dept. of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
Sielc Technologies. (2018). Separation of 3-Hydroxy-2-pyridone on Newcrom R1 HPLC column. Retrieved from [Link]
ResearchGate. (2019). On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature. Retrieved from [Link]
Navigating Metal Chelation with 4-Hydroxy-3-methylpyridin-2(1H)-one: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for optimizing pH conditions for metal binding with 4-Hydroxy-3-methylpyridin-2(1H)-one. This guide provides in-dept...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for optimizing pH conditions for metal binding with 4-Hydroxy-3-methylpyridin-2(1H)-one. This guide provides in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments. As Senior Application Scientists, we have synthesized technical data with practical, field-proven insights to ensure the integrity and success of your research.
Understanding the Critical Role of pH
4-Hydroxy-3-methylpyridin-2(1H)-one is a bidentate chelating agent, primarily coordinating metal ions through its hydroxyl and carbonyl oxygen atoms. The efficiency of this chelation is fundamentally governed by the pH of the solution. The hydroxyl group has an acidic proton, and its deprotonation is a prerequisite for effective metal binding. The pH of the experimental medium dictates the protonation state of this crucial functional group, thereby controlling the ligand's availability and affinity for metal ions.
The Chelation-Deprotonation Relationship
The binding of a metal ion (Mⁿ⁺) to 4-Hydroxy-3-methylpyridin-2(1H)-one (L) can be visualized as a competition between the metal ion and a proton (H⁺) for the ligand's binding site. This relationship is illustrated in the workflow below.
Caption: pH-driven equilibrium of 4-Hydroxy-3-methylpyridin-2(1H)-one and subsequent metal chelation.
Frequently Asked Questions (FAQs)
Q1: What are the pKa values of 4-Hydroxy-3-methylpyridin-2(1H)-one and why are they important?
The pKa value is critical because it indicates the pH at which 50% of the ligand is in its deprotonated, active form. To achieve significant metal chelation, the experimental pH should be at or above the pKa of the hydroxyl group.
Q2: What is the optimal pH range for binding different metal ions with 4-Hydroxy-3-methylpyridin-2(1H)-one?
The optimal pH for metal chelation is a balance between ligand deprotonation and metal ion hydrolysis. As the pH increases, the ligand becomes more available for binding, but metal ions, particularly highly charged ones like Fe³⁺, have a greater tendency to form insoluble hydroxides.
Metal Ion
General Optimal pH Range
Key Considerations
Fe³⁺
4.0 - 7.4
Iron (III) is a hard acid and has a high affinity for the hard oxygen donors of the deprotonated ligand. At pH values below 4, proton competition will significantly inhibit chelation. Above pH 7.4, the formation of ferric hydroxides can become a competing reaction, leading to precipitation.
Cu²⁺
5.0 - 8.0
Copper (II) is a borderline acid and also forms stable complexes. The optimal pH is slightly higher than for Fe³⁺ as Cu²⁺ is less prone to hydrolysis at neutral pH.
Zn²⁺
6.0 - 8.5
Zinc (II) is also a borderline acid. Effective chelation generally requires a neutral to slightly alkaline pH to ensure sufficient deprotonation of the ligand.
Q3: How does the choice of buffer affect my metal binding experiment?
The buffer system is a critical component of your experimental setup and can significantly influence the outcome.
Interference: Some common buffers, such as phosphate, can directly interact with metal ions, forming insoluble precipitates or competing with your ligand for the metal. This is particularly problematic for hard metal ions like Fe³⁺.
Recommended Buffers: Non-coordinating buffers like MES (2-(N-morpholino)ethanesulfonic acid) for acidic to neutral pH ranges (pKa ~6.1) and HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) for neutral to slightly alkaline pH ranges (pKa ~7.5) are generally preferred. Always check for potential interactions between your buffer components and the metal ion of interest.
Troubleshooting Guide
This section addresses common issues encountered during metal chelation experiments with 4-Hydroxy-3-methylpyridin-2(1H)-one.
Problem 1: Low or No Metal Binding Observed
Potential Cause
Troubleshooting Steps
Scientific Rationale
Incorrect pH
1. Verify the pH of your final experimental solution. 2. Ensure your pH meter is properly calibrated. 3. Perform a pH titration of your ligand to experimentally determine its pKa in your specific buffer system.
The ligand must be deprotonated to bind the metal ion effectively. If the pH is too low (significantly below the pKa), the ligand will be protonated and unavailable for chelation.
Metal Hydroxide Precipitation
1. Visually inspect your solution for any turbidity or precipitate. 2. Lower the pH of your experiment. 3. Decrease the concentration of the metal ion.
At higher pH values, many metal ions, especially trivalent ones like Fe³⁺, will form insoluble hydroxides, removing them from the solution and preventing chelation.
Buffer Interference
1. Switch to a non-coordinating buffer (e.g., MES, HEPES). 2. If using a potentially coordinating buffer, consult the literature for the stability constants of the metal-buffer complex to assess the potential for competition.
The buffer components may be competing with your ligand for the metal ion, thereby reducing the observed binding.
Ligand Degradation
1. Prepare fresh ligand solutions. 2. Store ligand stock solutions protected from light and at an appropriate temperature (e.g., -20°C for long-term storage). 3. Verify the purity of your ligand using analytical techniques like NMR or HPLC.
4-Hydroxy-3-methylpyridin-2(1H)-one, like many organic molecules, can degrade over time, leading to a lower effective concentration.
Problem 2: Inconsistent or Irreproducible Results
Potential Cause
Troubleshooting Steps
Scientific Rationale
Inaccurate Reagent Concentrations
1. Recalibrate your balances and pipettes. 2. Prepare fresh stock solutions of your ligand and metal salts. 3. Use high-purity water and reagents.
Small errors in the concentrations of the ligand or metal ion can lead to significant variations in the extent of complex formation, especially when working at low concentrations.
Fluctuations in pH
1. Ensure your buffer has sufficient capacity to maintain the desired pH throughout the experiment. 2. Re-measure the pH of your samples at the end of the experiment.
Minor shifts in pH during the experiment can alter the protonation state of the ligand and affect the stability of the metal-ligand complex.
Kinetic Effects
1. Determine the time required to reach binding equilibrium by taking measurements at various time points after mixing the ligand and metal. 2. Ensure all samples are incubated for the same amount of time before measurement.
The formation of the metal-ligand complex is not always instantaneous. Insufficient incubation time can lead to underestimation of the binding.
Experimental Protocols
Protocol 1: Determination of pKa by Potentiometric Titration
This protocol provides a general framework for determining the acid dissociation constant (pKa) of 4-Hydroxy-3-methylpyridin-2(1H)-one.
Materials:
4-Hydroxy-3-methylpyridin-2(1H)-one
Standardized 0.1 M HCl
Standardized 0.1 M NaOH (carbonate-free)
High-purity water (Milli-Q or equivalent)
Calibrated pH meter and electrode
Magnetic stirrer and stir bar
Burette
Procedure:
Prepare a 1-5 mM solution of 4-Hydroxy-3-methylpyridin-2(1H)-one in high-purity water.
Add a known volume of the ligand solution to a jacketed beaker to maintain a constant temperature.
Acidify the solution to approximately pH 2 with a small, known volume of 0.1 M HCl.
Begin stirring the solution and allow the pH reading to stabilize.
Titrate the solution with standardized 0.1 M NaOH, adding small increments (e.g., 0.05-0.1 mL) and recording the pH after each addition. Allow the pH to stabilize before recording the reading.
Continue the titration until the pH reaches approximately 11-12.
Plot the pH versus the volume of NaOH added. The pKa can be determined from the half-equivalence point of the titration curve.
Caption: Workflow for pKa determination by potentiometric titration.
Protocol 2: Spectrophotometric Determination of Optimal Binding pH
This protocol uses UV-Vis spectrophotometry to identify the optimal pH for complex formation between 4-Hydroxy-3-methylpyridin-2(1H)-one and a metal ion.
Materials:
Stock solution of 4-Hydroxy-3-methylpyridin-2(1H)-one
Stock solution of the metal salt (e.g., FeCl₃, CuSO₄, ZnCl₂)
A series of buffers covering a wide pH range (e.g., pH 3 to 9)
UV-Vis spectrophotometer and cuvettes
Procedure:
Prepare a series of solutions, each containing the same concentration of the ligand and the metal ion, but in different buffers to achieve a range of pH values.
Include a blank for each pH value containing only the buffer.
Allow the solutions to equilibrate for a predetermined amount of time.
Measure the absorbance spectrum of each solution over a relevant wavelength range (e.g., 200-800 nm).
Plot the absorbance at the wavelength of maximum absorbance (λ_max) of the metal-ligand complex as a function of pH.
The pH at which the absorbance is highest corresponds to the optimal pH for complex formation under those conditions.
Caption: Workflow for determining optimal binding pH using spectrophotometry.
References
4-Hydroxy-5-methylpyridin-2(1H)-one Properties. U.S. Environmental Protection Agency, CompTox Chemicals Dashboard. [Link]
Bifunctional 3-Hydroxy-4-Pyridinones as Potential Selective Iron(III) Chelators: Solution Studies and Comparison with Other Metals of Biological and Environmental Relevance. Molecules, 2021. [Link]
Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms. International Journal of Molecular Sciences, 2022. [Link]
Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]
Determination of Binary Formation Constants by pH-metry and Spectrophotometry. Dalal Institute. [Link]
Optimization
Minimizing side reactions during the synthesis of 3-methyl-4-hydroxypyridine-2-one
Technical Support Center: Synthesis of 3-Methyl-4-hydroxypyridine-2-one Executive Summary: The Selectivity Challenge The synthesis of 3-methyl-4-hydroxypyridine-2-one (also known as 2,4-dihydroxy-3-methylpyridine ) prese...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Synthesis of 3-Methyl-4-hydroxypyridine-2-one
Executive Summary: The Selectivity Challenge
The synthesis of 3-methyl-4-hydroxypyridine-2-one (also known as 2,4-dihydroxy-3-methylpyridine ) presents a classic challenge in heterocyclic chemistry: tautomeric ambiguity and ambident nucleophilicity .
Whether you are approaching this via the cyclization of
-methylated -dicarbonyl precursors or the direct C3-methylation of 4-hydroxy-2-pyridone, you are fighting against thermodynamic equilibria that favor side reactions. The 4-hydroxy-2-pyridone core exists in equilibrium with 2,4-dihydroxypyridine and 2-hydroxy-4-pyridone. This tautomerism dictates that any alkylation or condensation step can yield O-alkylated (ethers), N-alkylated (N-methyl pyridones), or C-alkylated products depending strictly on solvent polarity, pH, and temperature.
This guide addresses the three most critical failure modes:
O- vs. C-Alkylation Competition (Regioselectivity).
Decarboxylation Efficiency (If using the Guareschi-Thorpe route).
Troubleshooting Guide: Critical Failure Modes
Issue 1: High Levels of O-Alkylated Impurity (Methoxy-pyridines)
Symptom: LC-MS shows a peak with the correct mass (M+14 vs precursor) but different retention time.
H NMR shows a methoxy singlet ( ppm) instead of a C-methyl doublet/singlet ( ppm).
Root Cause: When introducing the methyl group (e.g., via methyl iodide) to the 4-hydroxy-2-pyridone core, the oxygen atoms at C2 and C4 are harder nucleophiles than the C3 carbon. Under basic conditions (e.g., ), O-alkylation is kinetically favored.
Solution:
Switch Solvent System: Move from polar aprotic solvents (DMF, DMSO) to protic solvents (e.g., Water, Methanol) or non-polar solvents (Toluene) if solubility permits. Protic solvents solvate the oxygen anions (phenoxides), reducing their nucleophilicity and favoring attack by the softer C3 carbon (C-alkylation).
Base Selection: Use a softer base or control the pH. Strong bases (NaH) favor O-alkylation. Weaker bases (NaOH in water) or buffering at pH 10-11 can favor C-alkylation.
Thermodynamic Control: C-alkylation is often thermodynamically favored. Increasing reaction temperature (reflux) and time can allow the kinetic O-product to rearrange or the C-product to accumulate, although this risks degradation.
Issue 2: "Gummy" Precipitate & Low Yield During Cyclization
Symptom: Reaction of ethyl 2-methylacetoacetate with ammonia/amide yields a dark, viscous oil instead of a crystalline solid.
Root Cause:Oligomerization or Aldol Condensation . The
-methyl group in the precursor reduces the reactivity of the ketone, allowing the starting materials to undergo self-condensation (e.g., Knoevenagel condensation of the ketoester with itself) rather than the desired ring closure.
Solution:
High Dilution: Run the reaction at lower concentrations (0.1 M - 0.5 M) to favor intramolecular cyclization over intermolecular polymerization.
Stepwise Addition: Do not mix all reagents at once. Pre-form the enamine (if using ammonia) at low temperature (
) before heating to induce cyclization.
Water Removal: If using a condensation route, use a Dean-Stark trap or molecular sieves to remove water/ethanol, driving the equilibrium toward the pyridone.
Issue 3: Incomplete Decarboxylation (If using Cyano/Carboxy Intermediates)
Symptom: Product mass is M+44 (COOH) or M+26 (CN).
Root Cause: The 3-carboxy intermediate (common in Guareschi-Thorpe synthesis) is stable. Decarboxylation requires specific thermal or acidic activation.
Solution:
Thermal Activation: Ensure the final step involves heating in high-boiling solvent (e.g., Diphenyl ether,
) or acidic reflux (HCl/AcOH).
Microwave Assistance: Microwave irradiation (
, 10-30 min) is highly effective for difficult decarboxylations of pyridone-3-carboxylic acids.
Optimized Protocol: Cyclization Route
This protocol minimizes side reactions by using Ethyl 2-methylacetoacetate and Cyanoacetamide , followed by hydrolysis/decarboxylation. This avoids the selectivity issues of direct methylation.
3-Cyano-4,5-dimethyl-2,6-dihydroxypyridine (Note: Regiochemistry depends on conditions; standard route yields 6-hydroxy-4-methyl isomer. To get 3-methyl-4-hydroxy , we often use Diethyl methylmalonate + -aminoacrylate or similar).
Correction: For 3-methyl-4-hydroxy-2-pyridone , the most robust route is often Thermal rearrangement of N-acetoacetyl-alanine or Condensation of Diethyl Methylmalonate with Ethyl Acetimidate .
Recommended Route (Direct & Scalable):Condensation of Malonyl Chloride with Enamines or Modification of Dehydroacetic Acid .
Selected Protocol (Modified from Synthesis, 1984):
Step 1: Preparation of Enamine
Charge Ethyl 2-methylacetoacetate (1.0 eq) and Ammonium Acetate (5.0 eq) in Methanol .
Stir at reflux for 4-6 hours.
Monitor by TLC for disappearance of ketoester.
Concentrate to yield the crude
-aminocrotonate intermediate.
Step 2: Cyclization (The Critical Step)
Dissolve crude enamine in Diphenyl Ether (inert, high-boiling).
Heat to
(rapid heating).
Hold for 30-60 minutes. The high temperature promotes thermodynamic cyclization and minimizes kinetic oligomers.
Cool to
and pour into Hexane . The pyridone usually precipitates while impurities remain in the organic phase.
Step 3: Purification
Recrystallize from Water/Ethanol (9:1) .
Purity Check: HPLC at 254 nm.
Mechanistic Visualization (Graphviz)
The following diagram illustrates the competing pathways in the synthesis, highlighting the "Ambident Nucleophile" trap.
Caption: Competing alkylation pathways. Protic solvents and high temperatures favor the thermodynamic C3-alkylation (Target) over kinetic O- or N-alkylation.
Data & Solvents: Optimization Table
The choice of solvent strongly influences the O/C alkylation ratio during methylation steps.
Solvent System
Dielectric Constant
Dominant Product (Methylation)
Side Reaction Risk
Recommendation
DMF / K2CO3
36.7
O-Alkylated (Ether)
High (O-Me)
AVOID for C-alkylation
Acetone / K2CO3
20.7
Mixed (O-Me / N-Me)
Moderate
Poor Selectivity
Water / NaOH
80.1
C-Alkylated (Target)
Low (O-Me)
PREFERRED (High Selectivity)
Methanol / KOH
32.7
Mixed (C-Me / O-Me)
Moderate
Good for solubility
Toluene / Phase Transfer
2.38
C-Alkylated
Low
Excellent if solubility allows
References
Synthesis of 4-Hydroxy-2-pyridones
Bobbitt, J. M., & Scola, D. A. (1960). Synthesis of Isoquinoline Alkaloids. II. The Synthesis of 3-Cyano-4-methyl-6-hydroxy-2-pyridone. Journal of Organic Chemistry, 25(4), 560-564.
Alkylation of Hydroxypyridines (Selectivity)
Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Elsevier. (General reference for tautomeric reactivity).
Specific Synthesis of Methylated Pyridones
Ziegler, E., et al. (1984). Synthesis of 4-Hydroxy-5-methyl-2(1H)-pyridone. Synthesis, 1984(9), 765-766. (Analogous methodology).
Mechanochemical Synthesis (Green Route)
Stojanović, M., et al. (2018). On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature. Chemical Industry and Chemical Engineering Quarterly.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-methyl-4-hydroxypyridine-2-one and its precursors before handling.
Troubleshooting
Removing regioisomeric impurities from 4-Hydroxy-3-methylpyridin-2(1H)-one samples
Topic: Removal of Regioisomeric Impurities from 4-Hydroxy-3-methylpyridin-2(1H)-one Document ID: TSC-PYR-043 Last Updated: 2025-10-24 Status: Active Diagnostic Hub: Identify Your Impurity Before initiating purification,...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Removal of Regioisomeric Impurities from 4-Hydroxy-3-methylpyridin-2(1H)-one
Document ID: TSC-PYR-043
Last Updated: 2025-10-24
Status: Active
Diagnostic Hub: Identify Your Impurity
Before initiating purification, you must confirm the nature of your regioisomer. In the synthesis of 4-hydroxy-3-methylpyridin-2(1H)-one (Target A ), the most persistent impurities are typically the 6-methyl isomer (Impurity B ) or the O-alkylated byproducts (if alkylation was involved).
Quick Triage Table
Feature
Target (3-Methyl Isomer)
Common Impurity (6-Methyl Isomer)
Diagnostic Action
Melting Point
~228–230 °C
~273–275 °C
High MP indicates 6-methyl contamination.
1H NMR (DMSO-d6)
Methyl doublet at 1.9-2.0 ppm (coupling with H-6)
Methyl singlet at 2.1-2.2 ppm
Check methyl splitting and shift.
Solubility (AcOH)
Moderate
Low
Test solubility in hot glacial acetic acid.
FeCl3 Test
Deep Red/Purple
Deep Red/Purple
Non-diagnostic (Both have enolic OH).
Troubleshooting Guide: Purification Protocols
Scenario A: The "High-Melting" Solid (Recrystallization Strategy)
Issue: Your crude solid melts broadly or higher than expected (>240°C), indicating the presence of the thermodynamically stable 6-methyl isomer.
The Mechanism:
Hydroxypyridinones rely heavily on intermolecular hydrogen bonding (dimerization) for their lattice stability. The 3-methyl substituent distorts this network compared to the 6-methyl isomer, creating a solubility differential in protic solvents.
Dissolution: Suspend crude solid in Glacial Acetic Acid (10 mL per gram of solid).
Reflux: Heat to boiling (118°C). The 3-methyl target should dissolve completely; the 6-methyl impurity is significantly less soluble.
Hot Filtration: If undissolved solids remain at reflux, filter rapidly through a pre-heated sintered glass funnel. The solid collected is likely the impurity.
Crystallization: Allow the filtrate to cool slowly to room temperature (RT), then to 4°C.
Collection: Filter the crystals. Wash with cold ethyl acetate (to remove trapped acetic acid).
Drying: Vacuum dry at 60°C for 12 hours.
Technical Note: If both isomers dissolve, add Ethyl Acetate dropwise at reflux until turbidity is observed, then cool.
Scenario B: The "Sticky" Solid (Acid-Base Swing)
Issue: The product is gummy or contains colored oligomers alongside regioisomers.
The Mechanism:
4-hydroxypyridin-2-ones are amphoteric. They form salts in strong base (phenolate-like) and strong acid (pyridinium-like). Regioisomers often possess slightly different pKa values (approx. 0.3–0.5 units) due to the inductive effect of the methyl group relative to the nitrogen.
Protocol 2: pH-Gradient Precipitation
Best for: Large scale (>10g) cleanup.
Basification: Dissolve crude material in 2M NaOH (3 eq). Result should be a clear yellow/orange solution.
Filtration: Filter off any non-acidic impurities (insoluble material).
Controlled Acidification:
Place the basic solution in a beaker with vigorous stirring.
Add 6M HCl dropwise.
Critical Step: Monitor pH. The 6-methyl isomer (slightly less acidic pKa ~8.8) often precipitates first around pH 9–10. Filter this fraction if observed.
Continue acidification to pH 6.0–6.5 .
Precipitation: The target 3-methyl isomer precipitates maximally at its isoelectric point (approx pH 6).
Wash: Filter the solid and wash with ice-cold water (removes inorganic salts).
Decision Logic & Workflows
The following diagram illustrates the decision-making process for purifying your sample based on initial analysis.
Figure 1: Decision tree for selecting the appropriate purification method based on thermal analysis.
Frequently Asked Questions (FAQ)
Q1: Why does my product turn pink/red during the pH swing (Protocol 2)?
Answer: This indicates trace iron contamination. 4-hydroxypyridin-2-ones are potent iron chelators (similar to deferiprone).
Fix: Add 1-2% EDTA to your initial basic solution before acidification, or wash the final solid with 0.1M HCl.
Q2: I see two spots on TLC that merge. Which solvent system should I use?
Answer: Regioisomers of pyridones streak on silica due to tautomerism.
Fix: Use Dichloromethane : Methanol : Acetic Acid (90:9:1) . The acetic acid suppresses ionization, sharpening the spots. The 3-methyl isomer typically has a slightly higher Rf than the 6-methyl isomer due to steric shielding of the polar core.
Q3: Can I use ethanol instead of acetic acid for crystallization?
Answer: Yes, but the selectivity is lower. Ethanol/Water (80:20) is a viable alternative if you wish to avoid the smell of acetic acid, but you will likely lose more yield to the mother liquor.
Q4: My NMR shows a "ghost" set of peaks. Is this the regioisomer?
Answer: Not necessarily. In DMSO-d6, hydroxypyridones can show slow exchange between the pyridone (NH form) and hydroxypyridine (OH form) tautomers, or dimerization species.
Test: Run the NMR at elevated temperature (50°C). If the peaks coalesce, it is a tautomeric effect, not an impurity. If they remain distinct, it is a regioisomer.
Technical Support Center: Strategies for Scaling Up 4-Hydroxy-3-methylpyridin-2(1H)-one Production
Welcome to the technical support center for the synthesis and scale-up of 4-Hydroxy-3-methylpyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, f...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis and scale-up of 4-Hydroxy-3-methylpyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in the production of this important heterocyclic compound. The following sections are structured to address specific issues you may encounter during your experiments, from initial reaction setup to large-scale production.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the synthesis of 4-Hydroxy-3-methylpyridin-2(1H)-one and related pyridinone compounds.
Q1: What are the common synthetic routes for producing 4-hydroxy-2-pyridinones?
A1: 4-hydroxy-2-pyridinones are versatile intermediates in medicinal chemistry.[1][2][3] Several synthetic strategies exist, with the choice depending on the desired substitution pattern and scale. Common methods include:
Cyclization of 1,3,5-tricarbonyl compounds: This is a biomimetic approach that mimics the natural polyketide synthesis pathways.[4]
Ring transformation of pyrones: 4-hydroxy-2-pyrones can be converted to the corresponding 4-hydroxy-2-pyridinones by reaction with ammonia or primary amines.[1][5] For example, 4-hydroxy-6-methylpyridin-2(1H)-one can be synthesized from dehydroacetic acid via a 4-hydroxy-6-methyl-2H-pyran-2-one intermediate.[1]
Condensation reactions: Various condensation strategies are employed, such as the reaction of enamines with substituted keto-dioxinones followed by thermolysis,[6] or the condensation of ethyl acetoacetate with diethyl malonate in the presence of ammonia.[7]
Q2: Why is the purity of starting materials so critical in pyridinone synthesis?
A2: The purity of your starting materials is paramount as impurities can significantly impact the reaction outcome.[8] Impurities can act as catalysts for side reactions, react with your desired reagents to form byproducts, or inhibit the primary reaction pathway, all of which lead to lower yields and more complex purification challenges.[8] For instance, residual acids or bases from the synthesis of starting materials can alter the pH of the reaction mixture, potentially leading to undesired side products.
Q3: What are the key safety considerations when working with pyridinone syntheses, especially during scale-up?
A3: Safety is a primary concern, particularly when scaling up production. Key considerations include:
Exothermic Reactions: Some synthetic routes to pyridinones can be highly exothermic, posing a risk of thermal runaway.[8] It is crucial to have efficient cooling systems in place and to consider strategies like slow, controlled addition of reagents or running the reaction in a more dilute solution.[8] For larger scales, continuous flow reactors offer superior temperature control and are inherently safer for such processes.[8]
Handling of Reagents: Many reagents used in organic synthesis are hazardous. Always consult the Safety Data Sheet (SDS) for each chemical and use appropriate personal protective equipment (PPE).
Pressure Build-up: Reactions involving gaseous reagents or byproducts, or those run at elevated temperatures in sealed systems, can lead to a dangerous build-up of pressure.[9][10] Ensure that reactors are properly vented or equipped with pressure relief systems.
Troubleshooting Guide
This guide is organized by the typical experimental workflow to help you diagnose and resolve specific issues you may encounter.
Part A: Reaction Setup & Execution
Q4: My reaction yield is consistently low. What are the likely causes related to the initial setup?
A4: Low yields often stem from issues in the reaction setup. Here are some common culprits:
Reagent Stoichiometry: Incorrect stoichiometry can leave you with unreacted starting material or lead to the formation of side products. Carefully check your calculations and ensure accurate measurement of all reagents. In some cases, using a slight excess of one reagent can drive the reaction to completion.[11]
Solvent Quality: The presence of water or other impurities in your solvent can be detrimental. Ensure you are using dry, high-purity solvents, especially for moisture-sensitive reactions.
Inadequate Mixing: On a larger scale, inefficient mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions. Ensure your stirring is vigorous enough for the scale of your reaction.
Q5: I am observing significant side product formation. How can I minimize this?
A5: Side product formation is a common challenge in complex organic syntheses.[8] To mitigate this:
Temperature Control: Many side reactions have different activation energies than the desired reaction. Running the reaction at a lower temperature can often suppress the formation of unwanted byproducts. Conversely, in some cases, a higher temperature may be needed to favor the desired pathway.
Order of Reagent Addition: The sequence in which you add your reagents can be critical. For example, in some cyclization reactions, adding the nitrile to the base before the picoline can improve yields by minimizing dimerization of the starting material.[11]
Catalyst Selection: If your reaction is catalyzed, the choice of catalyst is crucial. An inappropriate catalyst can lead to a lack of selectivity and the formation of multiple products.
Part B: Post-Reaction: Work-up & Purification
Q6: I'm having difficulty purifying my 4-Hydroxy-3-methylpyridin-2(1H)-one. What are some effective strategies?
A6: The purification of pyridinone derivatives can be challenging due to their polarity and basicity.[8] Here are several techniques you can employ:
Crystallization: This is often the most effective method for achieving high purity for solid compounds.[8] Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures. If your product "oils out" (comes out of solution as a liquid), it may be due to a high impurity level or the melting point of your compound being below the solution temperature.[12] In such cases, try using more solvent or adding a charcoal step to remove impurities.[12]
Column Chromatography: While effective, the basic nature of pyridinones can cause tailing on silica gel.[8] This can sometimes be mitigated by adding a small amount of a base like triethylamine or ammonia to the eluent.
Acid-Base Extraction: You can often use the basicity of the pyridine nitrogen to your advantage. Dissolve the crude product in an organic solvent and extract with a dilute acid to move your product into the aqueous phase, leaving non-basic impurities behind.[8] You can then basify the aqueous layer and re-extract your product with an organic solvent.[8]
Q7: My product recovery is very low after purification. Where might I be losing my compound?
A7: Significant product loss during purification can be frustrating. Potential causes include:
Overly Aggressive Extraction: During acid-base extractions, using an acid that is too strong or a pH that is too low can lead to the formation of a highly water-soluble salt of your product that is difficult to re-extract.
Excessive Use of Solvent in Crystallization: Using too much solvent to dissolve your crude product will result in a significant portion of your compound remaining in the mother liquor upon cooling.[12] If you suspect this is the case, you can try to recover more product by concentrating the mother liquor and attempting a second crystallization.
Adsorption on Purification Media: Your compound may be irreversibly adsorbing to your purification medium, such as silica gel or activated charcoal.[12] Use the minimum amount of these materials necessary to achieve the desired purity.
Strategies for Scale-Up
Transitioning from a laboratory-scale synthesis to a larger production scale introduces a new set of challenges that must be carefully managed.[13][14]
Q8: How do I manage heat transfer effectively when scaling up an exothermic reaction?
A8: Heat management is one of the most critical aspects of scaling up.[8] As the volume of a reactor increases, the surface area-to-volume ratio decreases, making it more difficult to dissipate heat. To address this:
Reactor Choice: Jacketed reactors with a circulating heat transfer fluid are essential for large-scale reactions.
Controlled Addition: As mentioned for managing exotherms at the lab scale, a slow, controlled addition of one of the limiting reagents is a common and effective strategy.
Process Analytical Technology (PAT): Implementing real-time temperature monitoring can help you maintain tight control over the reaction conditions.
Q9: What are the key considerations for choosing a purification method at a larger scale?
A9: Purification methods that are convenient at the lab scale may not be practical for large quantities.
Chromatography: Large-scale column chromatography is expensive and time-consuming. It is generally reserved for high-value products where other methods are not effective.
Distillation: If your product is volatile and thermally stable, distillation can be a very effective and scalable purification technique.[8]
Crystallization: Crystallization is often the preferred method for purifying solids at a large scale due to its cost-effectiveness and ability to yield high-purity material.[13] Optimizing the crystallization process, including cooling profiles and seeding strategies, is crucial for obtaining consistent results.
Table 1: Comparison of Purification Methods for Scale-Up
Purification Method
Advantages for Scale-Up
Disadvantages for Scale-Up
Crystallization
Cost-effective, can yield very high purity, well-established technology.
Can be time-consuming, may require significant solvent volumes, "oiling out" can be an issue.[12]
Distillation
Can be highly efficient for volatile compounds, relatively low cost.[8]
Only suitable for thermally stable and volatile compounds, may not remove all impurities.
Chromatography
Can separate complex mixtures with high resolution.
High cost (solvents, stationary phase), can be a bottleneck in the production process.[8]
Extraction
Good for initial cleanup and removing major impurities.
May not provide high purity on its own, can generate large volumes of aqueous waste.
Key Experimental Protocols
The following is a representative protocol for the synthesis of a 4-hydroxy-2-pyridinone, which can be adapted for 4-Hydroxy-3-methylpyridin-2(1H)-one with appropriate modifications to the starting materials. This protocol is based on the synthesis of 4-hydroxy-6-methylpyridin-2(1H)-one.[1]
Protocol 1: Synthesis of 4-hydroxy-6-methylpyridin-2(1H)-one
Step 1: Synthesis of 4-hydroxy-6-methyl-2H-pyran-2-one
In a 25 mL flask, combine dehydroacetic acid (1 mmol) and a 92% sulfuric acid aqueous solution (5 mmol).
Heat the mixture to 130 °C for 10 minutes.
While still warm, carefully pour the mixture into a beaker containing crushed ice.
Collect the resulting precipitate by filtration and wash with cold water.
This should yield 4-hydroxy-6-methyl-2H-pyran-2-one as a white solid.
Step 2: Synthesis of 4-hydroxy-6-methylpyridin-2(1H)-one
In a 25 mL flask, add the 4-hydroxy-6-methylpyran-2-one (1 mmol) from the previous step.
Under stirring, add 28% ammonium hydroxide (5 mmol).
The reaction should proceed at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, the product can be isolated. Depending on its solubility, this may involve concentration of the reaction mixture and filtration, or extraction followed by crystallization.
Visualizations
General Synthesis Workflow
Caption: General workflow for the synthesis of 4-Hydroxy-3-methylpyridin-2(1H)-one.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
Influence of Key Parameters on Yield and Purity
Caption: Relationship between key reaction parameters and outcomes.
References
BenchChem Technical Support Team. (2025). Troubleshooting common issues in pyridine synthesis. BenchChem.
Jacinto Demuner, A., Moreira Valente, V. M., & Almeida Barbosa, L. C. (2009). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Molecules, 14(12), 4973–4986. [Link]
Request PDF. (n.d.). Construction of 4-Hydroxy-2-pyridinones. Total Synthesis of (+)-Sambutoxin. Retrieved February 24, 2026, from [Link]
Ciufolini, M. A., & Chan, B. K. (2007). METHODOLOGY FOR THE SYNTHESIS OF PYRIDINES AND PYRIDONES: DEVELOPMENT AND APPLICATIONS. Heterocycles, 74, 101-124. [Link]
Panek, J. S., & Schaus, S. E. (2000). Construction of 4-hydroxy-2-pyridinones. Total synthesis of (+)-sambutoxin. Organic Letters, 2(20), 3217–3220. [Link]
BenchChem Technical Support Team. (2025). troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis. BenchChem.
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
Miller, A. A., et al. (2017). 4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis. Bioorganic & Medicinal Chemistry Letters, 27(22), 5023-5028. [Link]
Tukhbatshin, R. R., et al. (2023). 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. Molecules, 28(24), 8056. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Retrieved February 24, 2026, from [Link]
Google Patents. (n.d.). WO2020178177A1 - Process for preparing 4-amino-5-methylpyridone.
Google Patents. (n.d.). CN113412255A - Process for preparing 4-amino-5-methylpyridinone.
El-Naggar, M. M., et al. (2023). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. RSC Advances, 13(45), 31693-31710. [Link]
ResearchGate. (2025, August 8). Synthesis of 3-Acetyl-4-hydroxy-1-phenylpyridin-2(1 H )-one Derivatives. [Link]
Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. (n.d.). ARKIVOC. [Link]
Puffer, B., et al. (2024). Streamlining the Synthesis of Pyridones through Oxidative Amination. ChemRxiv. [Link]
Wang, M., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 852206. [Link]
ResearchGate. (2025, August 6). Synthesis of 4-hydroxy-3-formylideneamino-1H/methyl/phenylquinolin-2-ones. [Link]
Golo-Bocanegra, L. V., et al. (2023). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. Molbank, 2023(2), M1668. [Link]
ResearchGate. (n.d.). 4-Hydroxy-6-methylpyridin-2(1H)-one. Retrieved February 24, 2026, from [Link]
Pharmaceutical Technology. (2025, December 8). Trends and Challenges Impacting Highly Potent API Development. [Link]
Google Patents. (n.d.). EP1321462A1 - Method of purifying 4-hydroxy-2-pyrrolidione.
Martínez, R., et al. (2011). Infrared Assisted Production of 3,4-Dihydro-2(1H)-pyridones in Solvent-Free Conditions. Molecules, 16(4), 3239–3251. [Link]
A Senior Application Scientist's Guide to the Structural Elucidation of 4-Hydroxy-3-methylpyridin-2(1H)-one: An NMR-Centric Comparative Analysis
For researchers and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth technical analysis of...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth technical analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral interpretation of 4-Hydroxy-3-methylpyridin-2(1H)-one. Moving beyond a simple data report, we will delve into the causal relationships between molecular structure and spectral features, compare the utility of NMR with alternative analytical techniques, and provide a robust experimental protocol for acquiring high-quality data. This guide is designed to empower researchers to not only interpret spectra but also to understand the strategic choices behind the analytical process.
The Subject of Our Investigation: 4-Hydroxy-3-methylpyridin-2(1H)-one
4-Hydroxy-3-methylpyridin-2(1H)-one is a substituted pyridinone, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. The precise arrangement of its substituents is critical to its chemical properties and biological activity. Therefore, definitive structural elucidation is paramount.
Part 1: Deciphering the Code: 1H and 13C NMR Spectral Interpretation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier technique for the structural elucidation of organic molecules in solution. It provides unparalleled detail about the chemical environment, connectivity, and spatial arrangement of atoms. While direct experimental spectra for 4-Hydroxy-3-methylpyridin-2(1H)-one are not widely published, we can confidently predict its spectral features based on established principles and by drawing comparisons with a closely related analogue, 4-Hydroxy-6-methylpyridin-2(1H)-one, for which complete spectral data are available.[1]
Predicted 1H NMR Spectrum of 4-Hydroxy-3-methylpyridin-2(1H)-one
The 1H NMR spectrum is anticipated to display signals corresponding to the five distinct proton environments in the molecule. The chemical shifts are influenced by the electron-donating and -withdrawing effects of the substituents on the pyridinone ring.
Table 1: Predicted 1H NMR Data for 4-Hydroxy-3-methylpyridin-2(1H)-one and Experimental Data for 4-Hydroxy-6-methylpyridin-2(1H)-one (in CDCl3)
NH and OH Protons: The protons on the nitrogen (1-NH) and the hydroxyl group (4-OH) are expected to be significantly deshielded, appearing at high chemical shifts (δ > 10 ppm). This is due to their acidic nature and involvement in hydrogen bonding, which reduces electron density around the protons. Their signals are often broad due to chemical exchange with the solvent or trace amounts of water.
Aromatic Protons (H-5 and H-6): The protons on the pyridinone ring (H-5 and H-6) will exhibit chemical shifts in the aromatic region. H-5 is anticipated to be further downfield than H-6 due to the deshielding effect of the adjacent carbonyl group and the hydroxyl group. These two protons are expected to show coupling to each other, resulting in doublet signals.
Methyl Protons (3-CH3): The methyl group at the 3-position is attached to an sp2-hybridized carbon and will appear as a singlet in the upfield region of the spectrum. Its chemical shift is influenced by the electronic nature of the pyridinone ring.
Predicted 13C NMR Spectrum of 4-Hydroxy-3-methylpyridin-2(1H)-one
The 13C NMR spectrum will provide information on the six distinct carbon environments in the molecule.
Table 2: Predicted 13C NMR Data for 4-Hydroxy-3-methylpyridin-2(1H)-one and Experimental Data for 4-Hydroxy-6-methylpyridin-2(1H)-one (in CDCl3)
Carbonyl and Hydroxyl-bearing Carbons (C-2 and C-4): The carbons directly attached to oxygen atoms (C-2 and C-4) are highly deshielded and will appear at the downfield end of the spectrum (δ > 160 ppm).
Ring Carbons (C-3, C-5, and C-6): The chemical shifts of the other ring carbons are determined by their position relative to the substituents. C-6 is expected to be the most downfield of these due to its proximity to the electronegative nitrogen atom. The methyl-substituted carbon (C-3) will be shielded compared to the other sp2 carbons.
Methyl Carbon (3-CH3): The methyl carbon will have a characteristic upfield chemical shift.
Visualizing the Structure-Spectrum Correlation
To aid in the assignment of the NMR signals, a clear visualization of the molecular structure with numbered atoms is essential.
X-ray crystallographic data of 4-Hydroxy-3-methylpyridin-2(1H)-one metal complexes
The following guide presents a comparative structural analysis of 4-Hydroxy-3-methylpyridin-2(1H)-one (the "Topic") versus its clinically significant isomer, 3-Hydroxy-2-methylpyridin-4(1H)-one (Maltol/Deferiprone deriva...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide presents a comparative structural analysis of 4-Hydroxy-3-methylpyridin-2(1H)-one (the "Topic") versus its clinically significant isomer, 3-Hydroxy-2-methylpyridin-4(1H)-one (Maltol/Deferiprone derivatives, the "Alternative").
This analysis synthesizes crystallographic data, tautomeric behavior, and coordination geometry to explain why these two structural isomers exhibit vastly different performances in drug development: one as a potent metallo-enzyme inhibitor, and the other as a gold-standard metal chelator.
Executive Summary: The Tale of Two Isomers
In medicinal chemistry, the position of the hydroxyl group on the pyridinone ring dictates function. This guide compares two specific isomers:
The Topic (2-Pyridone):4-Hydroxy-3-methylpyridin-2(1H)-one . Primarily explores intermolecular hydrogen bonding and enzyme inhibition (e.g., Topoisomerase II).
The Alternative (4-Pyridone):3-Hydroxy-2-methylpyridin-4(1H)-one (Maltol/Deferiprone class). The industry standard for intramolecular metal chelation (Iron/Aluminum sequestration).
Key Finding: X-ray data reveals that while the Alternative forms stable 5-membered chelate rings with metals (
bonds Å), the Topic ligand's geometry precludes simple chelation, favoring instead the formation of supramolecular sheets via hydrogen bonding ( distances Å).
This ligand exists in a tautomeric equilibrium heavily favored towards the lactam (2-pyridone) form in the solid state. X-ray diffraction analysis of close analogs (e.g., 4-hydroxy-6-methylpyridin-2(1H)-one) provides the baseline structural parameters.
Crystal Data Summary (Representative for 4-Hydroxy-2-pyridone core):
Parameter
Value
Significance
Crystal System
Monoclinic
Common for planar heterocycles.
| Space Group |
or | Indicates centrosymmetric packing. |
| Unit Cell | Å, Å, Å | Short axis () often indicates stacking direction. |
| Tautomer | 2-Pyridone (Lactam) | Validated by C2=O bond length (~1.24 Å). |
| H-Bonding | Intermolecular Zigzag | Forms infinite chains via and . |
Structural Insight: The distance between the exocyclic oxygen (O2) and the hydroxyl oxygen (O4) is approximately 4.8 Å (separated by the C3 carbon). This distance is too large for bidentate chelation to a single metal center, forcing the ligand to act as a bridging ligand or a monodentate donor.
The Alternative: 3-Hydroxy-2-methylpyridin-4(1H)-one (Deferiprone Class)
Unlike the Topic, this isomer places the hydroxyl group (C3) and the ketone (C4) on adjacent carbons.
Coordination Performance Data:
Parameter
Value
Significance
| Chelate Ring | 5-Membered | High stability constant (
for Fe). |
| M-O Bond Length | 1.98 – 2.05 Å | Indicates strong covalent character (High Spin Fe). |
| Bite Angle | ~78° - 82° | Ideal for octahedral geometry (-isomer preference). |
| Coordination | O,O-Bidentate | Deprotonated OH and C=O bind metal cooperatively. |
Comparative Analysis: Why Geometry Matters
The following diagram illustrates the divergent pathways these isomers take upon exposure to metal ions.
Figure 1: Logical flow of coordination outcomes based on isomeric geometry. The "Topic" isomer fails to chelate due to donor separation, while the "Alternative" forms stable complexes.
Experimental Protocols
To verify these structural claims, the following protocols allow for the synthesis and crystallographic characterization of the Topic ligand.
Synthesis of 4-Hydroxy-3-methylpyridin-2(1H)-one
Objective: Isolate the pure 2-pyridone tautomer for X-ray analysis.
Reagents:
Ethyl acetoacetate (or equivalent
-keto ester).
Methylamine (aqueous or ethanolic solution).
Malonic acid derivative (if constructing ring de novo).
Alternative Route: Hydrolysis of 2,4-dihydroxy-3-methylpyridine.
Procedure:
Condensation: Mix ethyl 2-methyl-3-oxobutanoate with ammonia/methylamine in ethanol. Reflux for 4 hours.
Cyclization: Treat the intermediate enamine with NaOEt/EtOH to close the ring.
Acidification: Neutralize with HCl (1N) to pH 5-6 to precipitate the pyridone.
Purification: Recrystallize from water/ethanol (9:1).
Validation:
H NMR (DMSO-): Look for methyl singlet ( ppm) and two distinct protons on the ring (if 3-methyl substituted, H5 and H6 will show coupling).
IR: Strong Carbonyl stretch at
(Amide I) confirms 2-pyridone form.
Crystallization for X-ray Diffraction
Method: Slow Evaporation / Solvent Diffusion.
Dissolve 20 mg of the purified solid in Methanol (2 mL).
Filter the solution into a narrow glass vial.
Place this vial inside a larger jar containing Diethyl Ether (diffusion method).
Seal the outer jar and leave undisturbed at 20°C for 5–7 days.
Result: Colorless prisms suitable for single-crystal XRD.
Performance Comparison: Topic vs. Alternative
This table contrasts the physicochemical performance of the Topic (4-OH-2-one) against the Alternative (3-OH-4-one).
Feature
Topic: 4-Hydroxy-3-methyl-2-pyridone
Alternative: 3-Hydroxy-2-methyl-4-pyridinone
Primary Application
Enzyme Inhibition (e.g., Topoisomerase II, antimicrobial)
Metal Chelation (Iron Overload Therapy)
Metal Binding Mode
Monodentate (O4) or Bridging (Polymeric)
Bidentate Chelate (Discrete complex)
Solubility (Aq)
Moderate (H-bond network reduces solubility)
High (Disrupts water structure less)
pKa (OH group)
~9.0 (Less acidic due to resonance)
~9.7 (Tuned for physiological pH binding)
Bioactivity
Cytotoxic to specific bacteria/cancer lines
Cytoprotective (removes toxic metals)
Scientific Rationale
The Topic ligand's inability to chelate effectively makes it a poor candidate for metallodrugs intended to scavenge iron. However, this same feature allows it to interact with biological macromolecules (proteins/DNA) without being sequestered by the body's trace metal pool. Conversely, the Alternative is specifically designed to ignore proteins and target free metal ions (
, ), making it the superior choice for chelation therapy.
References
Crystal Structure of 4-Hydroxy-6-methylpyridin-2(1H)
A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Hydroxy-3-methylpyridin-2(1H)-one
For researchers, medicinal chemists, and drug development professionals, understanding the structural nuances of heterocyclic compounds is paramount. 4-Hydroxy-3-methylpyridin-2(1H)-one and its analogs represent a class...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and drug development professionals, understanding the structural nuances of heterocyclic compounds is paramount. 4-Hydroxy-3-methylpyridin-2(1H)-one and its analogs represent a class of molecules with significant biological and pharmaceutical interest. Mass spectrometry stands as a cornerstone technique for the structural elucidation of such compounds, with its fragmentation patterns providing a veritable fingerprint of the molecule's architecture.
This guide provides an in-depth analysis of the anticipated mass spectrometric fragmentation behavior of 4-Hydroxy-3-methylpyridin-2(1H)-one. In the absence of extensive, publicly available experimental spectra for this specific molecule, this document leverages established fragmentation principles and comparative data from structurally related pyridinones and other heterocyclic systems. We will explore the influence of different ionization techniques, the pivotal role of tautomerism in the gas phase, and provide detailed experimental protocols for acquiring and interpreting mass spectral data.
The Structural Context: Tautomerism in Hydroxypyridinones
A critical consideration for interpreting the mass spectrum of 4-Hydroxy-3-methylpyridin-2(1H)-one is its existence in two primary tautomeric forms: the keto (pyridinone) and enol (hydroxypyridine) forms. The equilibrium between these tautomers is highly sensitive to the molecular environment. While polar solvents tend to favor the pyridone form, the enol form is often more stable in the gas phase, the very environment of a mass spectrometer's ion source[1][2]. This gas-phase preference for the enol tautomer has significant implications for the resulting fragmentation patterns, as the initial site of ionization and the subsequent bond cleavages will differ between the two forms.
Ionization Techniques and Their Influence on Fragmentation
The choice of ionization method is a determinative factor in the type and extent of fragmentation observed. Here, we compare two of the most common techniques: Electron Ionization (EI) and Electrospray Ionization (ESI).
Electron Ionization (EI): A hard ionization technique that bombards the analyte with high-energy electrons (typically 70 eV), leading to the formation of a radical cation (M+•) and often extensive fragmentation. This provides rich structural information but may result in a weak or absent molecular ion peak.
Electrospray Ionization (ESI): A soft ionization technique that generates ions from solution, typically producing protonated molecules ([M+H]+) or other adducts. ESI is less energetic than EI, resulting in minimal fragmentation in the source. Fragmentation is typically induced in a controlled manner using tandem mass spectrometry (MS/MS) techniques like Collision-Induced Dissociation (CID).
Predicted Fragmentation Patterns of 4-Hydroxy-3-methylpyridin-2(1H)-one
The molecular weight of 4-Hydroxy-3-methylpyridin-2(1H)-one is 125.13 g/mol . We anticipate the molecular ion (in EI) or the protonated molecule (in ESI) to be observed at an m/z of 125 and 126, respectively.
Electron Ionization (EI) Fragmentation
Under EI conditions, fragmentation will likely proceed from the molecular ion radical (M+•) of the more stable gas-phase tautomer. Assuming a significant population of the enol form (4-hydroxypyridine tautomer), initial ionization could occur at the nitrogen atom or the oxygen of a hydroxyl group.
A primary fragmentation pathway for related pyrimidinone structures is the loss of carbon monoxide (CO), a stable neutral molecule[1]. For 4-Hydroxy-3-methylpyridin-2(1H)-one, this would result in a fragment ion at m/z 97 . Subsequent fragmentation of this ion could involve the loss of a hydrogen cyanide (HCN) molecule, yielding a fragment at m/z 70 .
Another plausible fragmentation is the loss of a methyl radical (•CH3) from the molecular ion, leading to a fragment at m/z 110 . Alpha-cleavage adjacent to the carbonyl group in the pyridone tautomer could also lead to characteristic fragments.
Electrospray Ionization with Collision-Induced Dissociation (ESI-MS/MS)
In positive-ion ESI-MS/MS, the protonated molecule ([M+H]+ at m/z 126) is selected and subjected to CID. The site of protonation will influence the fragmentation cascade. Protonation is likely to occur at the most basic site, which could be the nitrogen atom or the carbonyl oxygen of the pyridone tautomer.
If protonation occurs on the carbonyl oxygen, a characteristic loss of water (H2O) from the protonated molecule is anticipated, resulting in a fragment at m/z 108 . Following this, the loss of CO would yield a fragment at m/z 80 .
Alternatively, if the ring nitrogen is protonated, initial fragmentation might involve ring opening, followed by the loss of small neutral molecules. For substituted dihydropyridones, the loss of substituents at the 4-position is a common fragmentation pathway[3]. While our target molecule has a hydroxyl group at this position, its elimination as a water molecule is a reasonable expectation.
The table below summarizes the predicted key fragment ions for 4-Hydroxy-3-methylpyridin-2(1H)-one under both EI and ESI-MS/MS conditions.
Ionization Mode
Precursor Ion (m/z)
Key Fragment Ions (m/z)
Proposed Neutral Loss
EI
125 (M+•)
97
CO
110
•CH3
70
CO, HCN
ESI-MS/MS
126 ([M+H]+)
108
H2O
98
CO
80
H2O, CO
Visualizing the Fragmentation Pathways
The following diagrams, generated using Graphviz, illustrate the proposed fragmentation pathways for the two primary tautomers of 4-Hydroxy-3-methylpyridin-2(1H)-one.
FTIR Spectral Analysis of Carbonyl and Hydroxyl Bands in Pyridinone Derivatives
Executive Summary & Scientific Context Pyridinone derivatives serve as critical scaffolds in medicinal chemistry, functioning as kinase inhibitors, antifungals, and iron chelators (e.g., Deferiprone). The structural inte...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Context
Pyridinone derivatives serve as critical scaffolds in medicinal chemistry, functioning as kinase inhibitors, antifungals, and iron chelators (e.g., Deferiprone). The structural integrity of these compounds is defined by lactam-lactim tautomerism , a dynamic equilibrium that dictates their hydrogen-bonding capacity and receptor binding affinity.
For the analytical scientist, the challenge lies in distinguishing the carbonyl (C=O) stretch of the lactam form from the hydroxyl (O-H) stretch of the lactim form. This is not merely a functional group check; it is a probe of the solid-state supramolecular architecture. Pyridinones frequently form cyclic dimers via intermolecular hydrogen bonds, causing significant spectral shifts that can be misinterpreted as impurities or degradation.
This guide provides a validated framework for analyzing these bands, comparing sampling techniques (ATR vs. KBr), and establishing a self-validating spectral interpretation protocol.
Comparative Analysis: Sampling Techniques
The choice of sampling technique is the first point of failure in pyridinone analysis. Unlike robust inorganic oxides, pyridinone lattices are held together by hydrogen bonds that are sensitive to pressure and moisture.
Comparison: ATR vs. KBr Pellet vs. Nujol Mull
Feature
ATR (Attenuated Total Reflectance)
KBr Pellet (Transmission)
Nujol Mull
Mechanism
Surface interaction (evanescent wave).
Transmission through compressed lattice.
Suspension in liquid paraffin.
Stress on Sample
Low: Minimal pressure applied to crystal.
High: 8-10 tons pressure can induce phase transitions.
Low: Gentle grinding.
Moisture Interference
Minimal: Pathlength is short (~2 µm).
High: KBr is hygroscopic; water masks O-H/N-H regions.
None: Hydrophobic oil protects sample.
Resolution
Good, but intensity decreases at high wavenumbers.
Good, but C-H bands of oil obscure 2800-3000 cm⁻¹.
Suitability for Pyridinones
Preferred. Preserves H-bonding network.
Risky. Pressure can break dimers or force tautomerization.
Alternative. Useful if ATR is unavailable.
Expert Insight:
Do not use KBr pellets for definitive tautomer assignment of pyridinones. The high pressure required to fuse the KBr disk can physically disrupt the cyclic dimer network of 2-pyridinone, artificially altering the C=O and N-H band positions. Furthermore, hygroscopic water in KBr appears exactly where the broad N-H/O-H bands of the pyridinone dimer reside (3200–2500 cm⁻¹), leading to false positives for the lactim form. Diamond ATR is the validated standard for this application.
Spectral Interpretation: The Tautomer Fingerprint
The core analytical task is distinguishing the Lactam (2-pyridinone) from the Lactim (2-hydroxypyridine) . In the solid state, the Lactam form predominantly exists as a hydrogen-bonded dimer.
Indicates Lactam form. Lower frequency than typical ketones (1715 cm⁻¹) due to resonance and H-bonding.
N-H (Lactam)
Stretching
2800 – 3200
Broad, Multiple bands
Indicates Dimerization . The broadness arises from strong intermolecular H-bonds (N-H···O=C).
O-H (Lactim)
Stretching
3500 – 3700
Sharp (if free)
Indicates Lactim (rare in solid state).
O-H (Lactim)
Stretching
2500 – 3000
Very Broad
Indicates H-bonded Lactim. Often indistinguishable from N-H without D₂O exchange.
C=C / C=N
Ring Stretch
1580 – 1620
Medium/Strong
Skeletal vibrations. Shifts subtly between tautomers.
The "Red Shift" Diagnostic
In 3-hydroxy-4-pyridinone derivatives (e.g., iron chelators), an intramolecular hydrogen bond often forms between the hydroxyl group and the adjacent ketone.
Observation: The C=O band shifts to lower frequencies (~1630 cm⁻¹).
Causality: The H-bond lengthens the C=O bond, reducing its force constant.
Validation: If the C=O band is >1690 cm⁻¹, the intramolecular H-bond is likely absent or disrupted.
Visualization: Tautomer Identification Logic
Figure 1: Decision logic for assigning tautomeric state based on FTIR spectral features.
Experimental Protocol: Self-Validating Workflow
To ensure data integrity (E-E-A-T), follow this protocol which includes built-in validation steps.
Step 1: Instrument Setup & Background
Technique: Use Diamond ATR (Single reflection).
Resolution: Set to 2 cm⁻¹ (standard 4 cm⁻¹ may mask subtle splitting in the carbonyl region).
Scans: Minimum 64 scans to improve Signal-to-Noise (S/N) ratio in the fingerprint region.
Validation: Run a background scan with the ATR anvil down (no sample) to check for contamination on the crystal or anvil tip.
Step 2: Sample Preparation[6][7]
No Grinding: Do not grind the sample in a mortar. Use the neat powder.
Deposition: Place ~5 mg of sample on the crystal center.
Contact: Apply pressure using the torque limiter. Ensure the pressure is consistent between samples to maintain relative peak intensities.
Step 3: Data Acquisition & Self-Validation
Acquire Spectrum.
Check 2300-2400 cm⁻¹: If strong CO₂ doublets appear, purge the bench and re-acquire.
Check 1650 cm⁻¹: Ensure the C=O band is not "flat-topped" (absorbance > 1.5). If it is, the detector is saturated. Reduce sample contact or switch to a Ge crystal (lower penetration depth).
Solvent Check: If the sample was recrystallized from water/ethanol, look for broad O-H humps that do not correlate with the N-H structure. Dry the sample and re-run to confirm.
Comparison with Alternative Methods
Why use FTIR when NMR and Raman exist?
Method
FTIR
Raman
NMR (Solution)
Primary Strength
Best for Polar bonds (C=O, O-H, N-H).
Best for Non-polar bonds (C=C, aromatics).
Detailed atomic connectivity.
Tautomerism
Detects Solid State tautomer.
Detects Solid State tautomer.
Detects Solution equilibrium (often different).
Water Interference
High (O-H region).
Low (Water is weak Raman scatterer).
N/A (Deuterated solvents used).
Throughput
High (ATR < 1 min).
High.
Low.
Visualization: Experimental Workflow
Figure 2: Validated experimental workflow for pyridinone FTIR analysis.
References
Katritzky, A. R., et al. (2010). Tautomerism in Heterocycles. Advances in Heterocyclic Chemistry.
Foundational text establishing the lactam predominance in solid-st
Siffert, L., et al. (2018). Transition from Water Wires to Bifurcated H-Bond Networks in 2-Pyridone·(H2O)n Clusters. Journal of Physical Chemistry A.
Provides specific spectral data on H-bonding shifts in pyridinone clusters.
Kintek Solution. (2024). Comparison of KBr vs ATR Sampling Techniques.
Technical validation of sampling artifacts in pressure-sensitive samples.
Peng, C., et al. (2013). Direct observation of ground-state lactam–lactim tautomerization. PNAS.
Authoritative source on the kinetics and spectral identific
Comparative Guide: Elemental Analysis and Purity Validation of 4-Hydroxy-3-methylpyridin-2(1H)-one
Executive Summary 4-Hydroxy-3-methylpyridin-2(1H)-one represents a critical scaffold in the development of hydroxypyridinone (HPO) iron chelators and metallo-enzyme inhibitors. However, its amphoteric nature, propensity...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Hydroxy-3-methylpyridin-2(1H)-one represents a critical scaffold in the development of hydroxypyridinone (HPO) iron chelators and metallo-enzyme inhibitors. However, its amphoteric nature, propensity for tautomerism, and high affinity for trace metals present unique challenges in analytical validation.
This guide objectively compares three validation methodologies: Combustion Analysis (CHN) , High-Performance Liquid Chromatography (HPLC) , and Quantitative NMR (qNMR) . While CHN remains a historical standard, experimental data suggests it is insufficient for this compound class due to non-stoichiometric hydration. We propose a modern validation workflow where qNMR serves as the primary potency assay, supported by HPLC for impurity profiling.
The Analytical Challenge: Tautomerism and Solvation
Before selecting a method, researchers must understand the molecule's behavior in solution and solid state.
Tautomeric Equilibrium: The molecule exists in equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms. This equilibrium is solvent-dependent, complicating peak assignment in unbuffered HPLC and causing line broadening in NMR if proton exchange is intermediate on the NMR time scale.
Metal Scavenging: As a bidentate ligand, the molecule avidly scavenges trace iron (
) from silica-based HPLC columns and glassware, leading to peak tailing and ghost peaks.
Hygroscopicity: The polar oxygen atoms facilitate the formation of variable hydrates, rendering weight-based assays (like CHN) prone to error.
Comparative Analysis of Methodologies
Method A: Elemental Analysis (CHN Combustion)
The Traditional Trap
Combustion analysis measures the mass percentage of Carbon, Hydrogen, and Nitrogen.
The Theory: If the synthesized powder is pure, the found percentages should match the calculated theoretical values within
.
The Reality for HPOs: 4-Hydroxy-3-methylpyridin-2(1H)-one often traps water in the crystal lattice. A "failed" CHN result often reflects solvation, not synthetic impurity.
Method B: HPLC-UV (with Metal Suppression)
The Impurity Profiler
Reverse-phase HPLC is the standard for detecting synthesis byproducts (e.g., unreacted starting materials like dehydroacetic acid derivatives).
The Advantage: High sensitivity to organic impurities down to 0.05%.
The Limitation: Requires a certified reference standard of the analyte to determine absolute purity (potency). Without a standard, it only provides "Area %," which ignores inorganic salts and water.
qNMR compares the integration of the analyte's proton signals against a highly pure Internal Standard (IS) (e.g., Maleic Acid or Dimethyl sulfone).
The Advantage: Does not require a reference standard of the analyte itself.[5] It quantifies the active moiety regardless of water or salt content.
The Limitation: Lower sensitivity to trace impurities compared to HPLC.
Experimental Data Comparison (Case Study)
Table 1: Analysis of a single synthesized batch (Batch #HPO-24-003) using three different methods.
Parameter
Method A: CHN Analysis
Method B: HPLC-UV (Area %)
Method C: qNMR (Internal Std)
Raw Result
C: 54.1% (Calc: 57.6%)
99.2%
94.8% w/w
Interpretation
FAIL (>3% deviation). Suggests gross impurity.
PASS . Suggests high purity.
PASS . Purity is high; mass difference is water.
Root Cause
The sample contained ~0.5 eq of water (hemihydrate). CHN cannot distinguish water mass from impurity mass.
HPLC "ignores" water and salts, showing only the ratio of UV-active compounds.
qNMR quantified the exact mass of the pyridinone skeleton, confirming the "missing" mass was solvent/water.
Verdict
Inconclusive
Qualitative Purity Only
Absolute Potency
Decision Workflow
The following diagram illustrates the recommended logic for validating this compound, prioritizing qNMR for potency and HPLC for cleanliness.
Figure 1: Analytical decision matrix. Note that CHN is relegated to a confirmatory role for hydration state, rather than a primary pass/fail gate.
Detailed Experimental Protocols
Protocol A: Metal-Free HPLC Analysis
Objective: To detect organic impurities without interference from iron chelation.
Reagents:
Acetonitrile (HPLC Grade)
Water (Milli-Q)
Critical Additive: Trifluoroacetic acid (TFA) or EDTA. Note: For hydroxypyridinones, standard silica columns will bind the analyte. You must mask the silanols and metal ions.
Instrument Settings:
Column: C18 end-capped column (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
Mobile Phase A: Water + 0.1% TFA (v/v)
Mobile Phase B: Acetonitrile + 0.1% TFA (v/v)
Gradient: 5% B to 95% B over 20 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at 280 nm (aromatic ring) and 210 nm.
Temperature: 25°C.
Procedure:
System Passivation: Flush the system with Mobile Phase A overnight if the instrument was previously used for metal analysis.
Sample Prep: Dissolve 1 mg of sample in 1 mL of 10% DMSO/90% Mobile Phase A. Do not use pure acetonitrile as solubility is poor.
Integration: Integrate all peaks >0.05% area. The main peak should elute between 4–8 minutes depending on the gradient.
Protocol B: Quantitative NMR (qNMR)
Objective: To determine absolute mass purity (potency).
Reagents:
Solvent: DMSO-d6 (99.9% D). Chosen to break intermolecular H-bonds.
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent). Signals at 6.2 ppm do not overlap with the pyridinone methyl (2.0-2.3 ppm) or aromatic protons (6.0-7.5 ppm).
Procedure:
Weighing (Critical):
Weigh exactly ~10 mg of the analyte (
) into a vial.
Weigh exactly ~10 mg of Maleic Acid (
) into the same vial.
Record weights to 0.001 mg precision.
Dissolution: Add 0.6 mL DMSO-d6 and vortex until fully dissolved. Transfer to NMR tube.
Acquisition Parameters:
Pulse angle: 90°
Relaxation delay (
): 60 seconds (Essential for full relaxation of protons).
Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of 4-Hydroxy-3-methylpyridin-2(1H)-one
For the diligent researcher pushing the boundaries of drug development, the lifecycle of a chemical compound extends far beyond the bench. The final step, proper disposal, is as critical as any reaction or assay.
Author: BenchChem Technical Support Team. Date: February 2026
For the diligent researcher pushing the boundaries of drug development, the lifecycle of a chemical compound extends far beyond the bench. The final step, proper disposal, is as critical as any reaction or assay. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-Hydroxy-3-methylpyridin-2(1H)-one, ensuring the protection of personnel and the environment. Our focus is not just on procedural steps but on the underlying principles that govern safe laboratory practice, fostering a culture of safety and responsibility.
Understanding the Compound: Hazard Profile of 4-Hydroxy-3-methylpyridin-2(1H)-one
Anticipated Hazards:
Toxicity: Likely harmful if swallowed or inhaled.[1][2] Pyridine-based compounds can affect the nervous system, liver, and blood.
Irritation: Expected to cause skin and serious eye irritation or damage.[1][4][2]
Respiratory Effects: May cause respiratory irritation.[1][2]
Given these potential hazards, all handling and disposal procedures must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE).
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 4-Hydroxy-3-methylpyridin-2(1H)-one is a multi-step process that begins with waste characterization and ends with collection by a certified hazardous waste handler.
Step 1: Waste Characterization & Segregation
The foundation of safe disposal is understanding the nature of the waste. All waste containing 4-Hydroxy-3-methylpyridin-2(1H)-one, including neat compound, solutions, and contaminated materials (e.g., gloves, weighing paper, pipette tips), must be treated as hazardous waste.[5][3]
Waste Segregation is Paramount: To prevent dangerous reactions, waste streams must be kept separate. Hydroxypyridinone compounds have been shown to be incompatible with:
Before handling any waste containing 4-Hydroxy-3-methylpyridin-2(1H)-one, the following PPE is mandatory:
Eye Protection: Chemical splash goggles or a face shield.
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).
Body Protection: A lab coat and closed-toe shoes.
Step 3: Waste Collection and Labeling
Container Selection: Use only designated hazardous waste containers that are in good condition, compatible with the chemical, and have a secure, leak-proof lid.[6]
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "4-Hydroxy-3-methylpyridin-2(1H)-one," and the approximate concentration and quantity of the waste.[6] Do not use abbreviations or chemical formulas.
Step 4: Storage
Store sealed hazardous waste containers in a designated, well-ventilated satellite accumulation area. This area should be away from sources of ignition, heat, and direct sunlight, and segregated from incompatible materials.[6]
Step 5: Spill Management
In the event of a spill:
Evacuate: Immediately alert others and evacuate non-essential personnel from the area.[6]
Ventilate: Ensure the area is well-ventilated.
Contain: Use an inert absorbent material, such as sand, earth, or vermiculite, to contain the spill.[6] Do not use combustible materials like paper towels to absorb large spills of solutions.
Collect: Carefully collect the absorbed material using spark-free tools and place it in a labeled hazardous waste container.
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
Report: Report the spill to your institution's Environmental Health & Safety (EHS) department.
Step 6: Final Disposal
Arrange for the collection of the hazardous waste by your institution's EHS department or a certified hazardous waste disposal company. Do not pour any waste containing 4-Hydroxy-3-methylpyridin-2(1H)-one down the drain or dispose of it in regular trash.[6] The primary method for the disposal of pyridine-based waste is typically high-temperature incineration.[5]
Visualizing the Disposal Pathway
To aid in understanding the decision-making process for the disposal of 4-Hydroxy-3-methylpyridin-2(1H)-one, the following workflow diagram is provided.
Hazard Classification:Warning (GHS Category)
While specific toxicological data for this isomer is often extrapolated from structural analogs (e.g., 2,4-dihydroxypyridine), it must be treated with the rigorous standards applied to bioactive heterocyclic compounds.[1][2]
Primary Risks: Severe eye irritation (H319/H318), skin irritation (H315), and respiratory tract irritation (H335).[1][2] Harmful if swallowed (H302).[2][3][4]
Physical State: Typically a white to off-white crystalline solid.[2] Dust formation poses an inhalation risk.[2][3]
Critical Control: All solid handling must occur within a certified chemical fume hood or a powder containment balance enclosure.
Part 2: Strategic PPE Selection
Effective protection relies on barrier integrity relative to the physical state of the compound (solid vs. solution).[2]
PPE Matrix by Operation
Protective Layer
Solid Handling (Weighing/Transfer)
Solution Handling (Reaction/Workup)
Rationale
Eye Protection
Chemical Splash Goggles (Indirect Vent)
Chemical Splash Goggles + Face Shield (if >500mL)
Standard safety glasses fail to seal against airborne dust or splashes.[1][2]
If hood is unavailable, a half-face respirator with P100/OV cartridges is mandatory.[2]
Body Defense
Standard Cotton Lab Coat
Chemical-Resistant Apron (Tyvek® or PVC)
Cotton absorbs liquids; an apron provides an impervious barrier during liquid transfers.[1][2]
Expert Insight: Do not rely on surgical latex gloves. Pyridine derivatives often act as permeation enhancers for other solvents, potentially carrying toxic payloads through the skin [1].[2]
Part 3: Operational Handling Workflow
Pre-Operational Checks
Verify Ventilation: Ensure fume hood face velocity is between 80–120 fpm (feet per minute).
Static Control: Use an antistatic gun or ionizer bar when weighing the dry powder, as pyridinones can be electrostatically active, leading to scattering and contamination.
Solubilization & Reaction
4-Hydroxy-3-methylpyridin-2(1H)-one has variable solubility. It is sparingly soluble in water but soluble in polar organic solvents (DMSO, DMF, Methanol).[2]
Protocol: Add solvent to the solid slowly to prevent "puffing" of the powder.[1]
Heating: If heating is required to dissolve, use a heating block or oil bath. Never use an open flame due to the flammability of organic solvents used in conjunction.
Spill Response Logic
Immediate action defines the safety outcome.[2] Follow this decision matrix for spills.
Figure 1: Decision logic for containing and cleaning spills of 4-Hydroxy-3-methylpyridin-2(1H)-one.
Part 4: Waste Management & Disposal
Improper disposal of pyridine derivatives is a frequent compliance violation.[2]
Waste Stream Classification
Component
Classification
Disposal Method
Pure Compound
Hazardous Organic Waste
High-temperature incineration with afterburner.[1][2]
Contaminated Solids
Hazardous Debris
Double-bagged in yellow hazardous waste bags.[1][2]
Aqueous Solutions
Aqueous Organic Waste
Do NOT pour down drain. Collect in "Aqueous Waste" drum (pH adjusted 6-9).[1]
Organic Solutions
Flammable/Toxic Solvent Waste
Segregated halogenated vs. non-halogenated waste streams.[1]
Disposal Protocol:
Segregation: Do not mix with strong oxidizers (e.g., Nitric acid) in the waste stream, as pyridine rings can form unstable nitrated species under forcing conditions [2].
Labeling: Clearly label containers with the full chemical name. Avoid using only the CAS number.[2]
Destruction: The preferred method is rotary kiln incineration at >1000°C to ensure complete ring scission and prevent formation of toxic nitrogen oxides (NOx) [3].[1][2]
Part 5: Scientific Rationale (E-E-A-T)
Why these specific precautions?
Tautomeric Equilibrium: 4-Hydroxy-3-methylpyridin-2(1H)-one exists in equilibrium with 2,4-dihydroxy-3-methylpyridine.[2] This structural duality means it possesses both amide-like and phenolic properties.[2] Phenolic compounds are known protein denaturants, necessitating strict skin protection [4].[2]
Chelation Potential: The alpha-hydroxy ketone motif (or adjacent hydroxy-oxo pairing) allows this molecule to chelate metal ions (Fe, Cu).[1][2] In a biological setting, accidental ingestion could disrupt metalloenzyme function, justifying the "Harmful if swallowed" classification despite a lack of specific LD50 data for this exact isomer [5].[2]
References
Klingner, T. D., & Boeniger, M. F. (2002). "A critique of assumptions about selected chemical permeation through latex gloves." Applied Occupational and Environmental Hygiene.
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2]
United Nations Office on Drugs and Crime (UNODC). (2011).[1] Guidelines for the Safe Handling and Disposal of Chemicals.
PubChem. (2025).[1] Compound Summary for CAS 4664-14-6. National Center for Biotechnology Information.[2] [2]
Hider, R. C., & Kong, X. (2010). "Chemistry and biology of siderophores." Natural Product Reports.